molecular formula C7H4Br2N2 B2593780 6,8-Dibromoimidazo[1,5-a]pyridine CAS No. 1427398-85-3

6,8-Dibromoimidazo[1,5-a]pyridine

Cat. No.: B2593780
CAS No.: 1427398-85-3
M. Wt: 275.931
InChI Key: YQNLRIJQBDQKGC-UHFFFAOYSA-N
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Description

6,8-Dibromoimidazo[1,5-a]pyridine (CAS 1427398-85-3) is a high-purity brominated heterocyclic compound that serves as a critical synthetic intermediate in organic and medicinal chemistry research . This compound belongs to the imidazopyridine family, a class of nitrogen-dense scaffolds extensively utilized in the development of novel therapeutic agents . Its molecular structure, characterized by two bromine atoms on the fused ring system, makes it a valuable electrophilic site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the rapid exploration of chemical space around the core scaffold . The primary research value of this dibromo-substituted building block lies in its application as a key precursor for the synthesis of more complex, biologically active molecules. Analogs and derivatives of the imidazopyridine scaffold have demonstrated significant pharmacological properties in published literature, including activity as kinase inhibitors , apoptosis signal regulating kinase 1 (ASK1) inhibitors , and compounds with antiprotozoal activity . The presence of bromine atoms at the 6 and 8 positions allows for selective, sequential derivatization, offering researchers a powerful tool for structure-activity relationship (SAR) studies. As a heterocyclic building block, it facilitates the creation of molecular libraries aimed at drug discovery programs, making it an indispensable reagent for researchers in pharmaceutical and agrochemical development . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dibromoimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-6(9)7-2-10-4-11(7)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNLRIJQBDQKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=CN2C=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 6,8-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

This guide details the high-fidelity synthesis of 6,8-dibromoimidazo[1,5-a]pyridine (CAS: 1427398-85-3), a critical bicyclic heteroaromatic scaffold.[1] Unlike its more common isomer (imidazo[1,2-a]pyridine), the [1,5-a] fused system offers unique electronic properties and vector orientation for structure-activity relationship (SAR) exploration. This protocol prioritizes a regioselective lithiation strategy starting from 2,4,6-tribromopyridine, bypassing the lower-yielding Sandmeyer pathways often found in older literature. The guide includes mechanistic rationales, detailed experimental workflows, and safety protocols designed for scale-up in a pharmaceutical R&D setting.

Introduction & Structural Analysis

The imidazo[1,5-a]pyridine core is an "isostere of indole" that retains aromaticity while introducing a bridgehead nitrogen, significantly altering basicity and hydrogen-bond accepting capability. The 6,8-dibromo derivative is particularly valuable as a divergent intermediate . The two bromine atoms are chemically distinct:

  • C8-Br (Pyridine C6): Sterically hindered, adjacent to the bridgehead nitrogen.

  • C6-Br (Pyridine C4): Less hindered, electronically distinct.

This asymmetry allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct complex libraries.

Numbering & Regiochemistry

Correct IUPAC numbering is vital for retrosynthetic planning.

  • Bridgehead Nitrogen: Position 4.[2]

  • Bridgehead Carbon: Position 8a.

  • Target Substituents: Positions 6 and 8 on the fused ring correspond to positions 4 and 6 of the pyridine precursor.

Therefore, the required starting material is 2-(aminomethyl)-4,6-dibromopyridine .

Retrosynthetic Analysis

The synthesis is deconstructed into two phases: Precursor Assembly and Heterocyclic Ring Closure .

  • Disconnection: The C1-N2 and C8a-N2 bonds are formed via condensation of a 2-aminomethylpyridine with a C1 synthon (formic acid or orthoester).

  • Precursor Logic: Accessing 2-(aminomethyl)-4,6-dibromopyridine is the bottleneck. Direct bromination of 2-(aminomethyl)pyridine yields the wrong isomer (typically 3,5-dibromo).

  • Strategic Choice: Lithium-Halogen Exchange on 2,4,6-tribromopyridine is superior to nucleophilic aromatic substitution (

    
    ) or Sandmeyer sequences due to higher atom economy and fewer steps.
    

Retrosynthesis Target 6,8-Dibromoimidazo[1,5-a]pyridine (Target) Precursor 2-(Aminomethyl)-4,6-dibromopyridine Target->Precursor Cyclodehydration (HC(OEt)3 or HCOOH) Aldehyde 4,6-Dibromopyridine-2-carbaldehyde Precursor->Aldehyde Reductive Amination Start 2,4,6-Tribromopyridine (Comm. Available) Aldehyde->Start Li-Halogen Exchange (n-BuLi, DMF)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via lithiation.

Detailed Synthesis Protocol
Phase 1: Synthesis of 4,6-Dibromopyridine-2-carbaldehyde

Rationale: 2,4,6-Tribromopyridine undergoes rapid lithium-halogen exchange at the C2/C6 positions due to the inductive effect of the adjacent nitrogen. Trapping the lithiated species with DMF installs the aldehyde handle necessary for the amine.

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask under Argon atmosphere.

  • Solvation: Dissolve 2,4,6-tribromopyridine (10.0 g, 31.5 mmol) in anhydrous Toluene (150 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 20 minutes. Maintain internal temperature below -70 °C.

    • Mechanistic Note: The kinetic product is the 2-lithio species. Toluene is preferred over THF to minimize scrambling or "halogen dance" side reactions.

  • Formylation: After stirring for 45 mins at -78 °C, add anhydrous DMF (3.0 equiv, 94.5 mmol) dropwise.

  • Quench: Warm to 0 °C over 1 hour and quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x), wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5).

    • Expected Yield: 75-85%.

    • Key Data:

      
       NMR shows distinct aldehyde proton ~10.0 ppm.
      
Phase 2: Reductive Amination to 2-(Aminomethyl)-4,6-dibromopyridine

Rationale: Converting the aldehyde to the primary amine requires avoiding over-alkylation (secondary amine formation). Using Sodium Cyanoborohydride (


)  with Ammonium Acetate is a mild, selective method.

Protocol:

  • Reaction: In a 250 mL flask, suspend 4,6-dibromopyridine-2-carbaldehyde (5.0 g, 18.9 mmol) and Ammonium Acetate (10 equiv, 189 mmol) in dry Methanol (100 mL).

  • Reduction: Add

    
      (1.5 equiv) portion-wise. Stir at room temperature for 12-16 hours.
    
  • Workup: Acidify to pH 2 with 1M HCl (to decompose borate complexes), then basify to pH 10 with NaOH. Extract the free amine into DCM.

    • Critical Step: Ensure pH is sufficiently high (>10) during extraction, as the pyridine amine can be protonated.

  • Purification: The crude amine is often pure enough for cyclization. If not, recrystallize from Ether/Hexanes.

Phase 3: Cyclization to 6,8-Dibromoimidazo[1,5-a]pyridine

Rationale: The ring closure involves the formation of an imidate intermediate followed by dehydration. Triethyl orthoformate is preferred over formic acid for sensitive substrates as it operates under anhydrous conditions, preventing hydrolysis of the bromine atoms.

Protocol:

  • Mixture: Combine 2-(aminomethyl)-4,6-dibromopyridine (3.0 g, 11.2 mmol) with Triethyl orthoformate (10 mL, excess) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (5 mol%).

  • Reflux: Heat the mixture to reflux (146 °C) for 4-6 hours. Monitor by TLC (DCM/MeOH 95:5).

  • Mechanism: The amine attacks the orthoester, eliminating ethanol to form the imidate. The pyridine nitrogen then attacks the imidate carbon, closing the ring and eliminating a final equivalent of ethanol.

  • Isolation: Evaporate volatiles under reduced pressure.

  • Purification: Neutralize residue with sat.

    
    , extract with DCM. Purify via silica gel chromatography (Gradient: 100% DCM to 95:5 DCM/MeOH).
    

Data Summary Table:

StepReagentConditionsKey ProductApprox. Yield
1 n-BuLi, DMF-78°C, Toluene4,6-Dibromopyridine-2-CHO80%
2

,

RT, MeOH2-(Aminomethyl)-4,6-dibromopyridine70%
3

, p-TsOH
Reflux6,8-Dibromoimidazo[1,5-a]pyridine 85%
Reaction Mechanism & Pathway

The formation of the imidazo[1,5-a]pyridine core is a classic condensation-cyclization sequence.

Mechanism Amine Precursor Amine (Nucleophile) Imidate Imidate Intermediate (- 2 EtOH) Amine->Imidate Condensation Orthoester Triethyl Orthoformate (Electrophile) Orthoester->Imidate Cyclization Ring Closure (N-Attack) Imidate->Cyclization Intramolecular Nucleophilic Attack Product 6,8-Dibromoimidazo[1,5-a]pyridine Cyclization->Product - EtOH (Aromatization)

Figure 2: Mechanistic pathway for the orthoester-mediated cyclization.

Characterization & Quality Control

Verification of the 6,8-substitution pattern is critical, as isomers (5,7-dibromo) are possible if the starting material rearranges (unlikely in this route).

  • 1H NMR (400 MHz, CDCl3):

    • H1 (Imidazole): ~8.20 ppm (Singlet, characteristic downfield shift).

    • H3 (Imidazole): ~7.60 ppm (Singlet).

    • H5 (Pyridine): Doublet (J ~ 1.5 Hz), meta-coupling to H7.

    • H7 (Pyridine): Doublet (J ~ 1.5 Hz), meta-coupling to H5.

    • Note: Lack of ortho-coupling (J ~ 8 Hz) confirms the 6,8-substitution pattern (meta relationship on the pyridine ring).

  • Mass Spectrometry:

    • HRMS (ESI+): Calculated for

      
      
      
      
      
      , Observed characteristic tribromide-like isotope pattern (1:2:1) due to
      
      
      .[3][4]
Safety & Troubleshooting
  • Lithiation Risks: n-BuLi is pyrophoric. Ensure all glassware is oven-dried and lines are purged with Argon. Use a distinct quenching protocol (slow addition of MeOH at -78°C before aqueous workup) to prevent exotherms.

  • Cyanoborohydride: Toxic and generates HCN if exposed to strong acid. Maintain pH > 7 during workup until quenched in a fume hood.

  • Regioselectivity Check: If the NMR shows a doublet with J=9Hz, you have likely synthesized the 5-bromo or 6-bromo isomer, indicating the starting material was not pure 2,4,6-tribromopyridine or halogen dance occurred.

References
  • General Synthesis of Imidazo[1,5-a]pyridines

    • Organic Chemistry Portal. "Synthesis of imidazo[1,5-a]pyridines."[5][6][7][8] Available at: [Link]

  • Lithiation of Bromopyridines

    • ResearchGate. "Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine."[9] (Analogous lithiation chemistry). Available at: [Link]

  • Compound Identity & CAS Verification

    • PubChem. "Imidazo[1,5-a]pyridine Core Data."[10] Available at: [Link]

  • Cyclization Methodologies

    • RSC Publishing. "Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination." Available at: [Link]

Sources

Initial Biological Screening of 6,8-Dibromoimidazo[1,5-a]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The imidazo[1,5-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with diverse and potent biological activities.[1] Derivatives of this heterocyclic system have demonstrated a remarkable range of therapeutic potential, including applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3][4] The introduction of halogen atoms, particularly bromine, onto this scaffold has been shown to significantly modulate biological activity, often enhancing potency and altering selectivity.[5] This guide provides a comprehensive framework for the initial biological screening of a novel derivative, 6,8-Dibromoimidazo[1,5-a]pyridine, outlining a strategic and scientifically rigorous approach for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained to provide a clear and logical path from initial characterization to the identification of promising therapeutic leads.

Compound Profile: 6,8-Dibromoimidazo[1,5-a]pyridine

Structure:

Physicochemical Properties (Predicted):

While experimental data for 6,8-Dibromoimidazo[1,5-a]pyridine is not extensively available, its properties can be inferred from the parent scaffold and related bromo-substituted analogs.[6] The presence of two bromine atoms is expected to increase lipophilicity, which may influence its membrane permeability and potential for off-target effects.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight~354.9 g/mol Based on atomic composition.
LogPModerately HighIncreased lipophilicity due to two bromine atoms.
SolubilityLow in aqueous media, soluble in organic solvents (e.g., DMSO, DMF).Common for planar, brominated heterocyclic compounds.
StabilityLikely stable under standard laboratory conditions.Imidazopyridine ring is generally stable.[6]

A Tiered Approach to Initial Biological Screening

A logical and cost-effective screening cascade is essential for efficiently evaluating the therapeutic potential of a novel compound. This guide proposes a three-tiered approach, starting with broad-based assays to identify general bioactivity and potential liabilities, followed by more focused secondary and tertiary assays to elucidate specific mechanisms of action.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanistic & ADME Profiling T1_Cytotoxicity Cytotoxicity Profiling (Multiple Cell Lines) T2_Cancer Cancer Cell Line Panel (e.g., NCI-60) T1_Cytotoxicity->T2_Cancer If cytotoxic T1_Antimicrobial Broad-Spectrum Antimicrobial Screening T2_Antimicrobial_MIC MIC Determination (Bacterial & Fungal Strains) T1_Antimicrobial->T2_Antimicrobial_MIC If antimicrobial activity T2_Kinase Kinase Panel Screening (Broad Panel) T2_Cancer->T2_Kinase Hypothesize kinase inhibition T3_MoA Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) T2_Cancer->T3_MoA If potent & selective T2_Antimicrobial_MIC->T3_MoA If potent T3_ADME In Vitro ADME Profiling T2_Antimicrobial_MIC->T3_ADME Promising lead T2_Kinase->T3_MoA If active against specific kinases T3_MoA->T3_ADME Promising lead

Caption: A tiered workflow for the initial biological screening of 6,8-Dibromoimidazo[1,5-a]pyridine.

Tier 1: Primary Screening - Establishing a Bioactivity Baseline

The initial screening tier is designed to provide a broad overview of the compound's biological effects and to identify any potential for general toxicity.

Cytotoxicity Profiling

Rationale: Assessing cytotoxicity is a critical first step in drug discovery to determine the compound's therapeutic index and to identify potential liabilities.[7][8] A broad-spectrum cytotoxicity assay against a panel of human cell lines, including both cancerous and non-cancerous lines, will provide initial insights into the compound's potential as an anticancer agent and its general toxicity.[9]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used method for in vitro cytotoxicity testing.[7][8]

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7, A549, and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of 6,8-Dibromoimidazo[1,5-a]pyridine in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Cytotoxicity Profile

Cell LineTypeIC50 (µM)
HeLaCervical CancerTBD
MCF-7Breast CancerTBD
A549Lung CancerTBD
HEK293Non-cancerous KidneyTBD
Broad-Spectrum Antimicrobial Screening

Rationale: Imidazopyridine derivatives have shown promise as antimicrobial agents.[3][4] A primary screen against a representative panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain, will quickly identify any antimicrobial potential. The agar well diffusion method is a cost-effective and straightforward initial screening technique.[10]

Experimental Protocol: Agar Well Diffusion Assay

  • Microbial Culture Preparation: Prepare fresh overnight cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) in appropriate broth media.

  • Agar Plate Inoculation: Spread 100 µL of the microbial culture onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 100 µL) of a stock solution of 6,8-Dibromoimidazo[1,5-a]pyridine in DMSO to the wells. Include a vehicle control (DMSO) and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours (bacteria) or 25-30°C for 48 hours (fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Data Presentation: Antimicrobial Activity

Test OrganismGram Stain/TypeZone of Inhibition (mm)
Staphylococcus aureusGram-positiveTBD
Escherichia coliGram-negativeTBD
Pseudomonas aeruginosaGram-negativeTBD
Candida albicansFungusTBD

Tier 2: Secondary Screening - Elucidating Specificity and Potency

Based on the results from the primary screen, more focused secondary assays are conducted to further characterize the compound's activity.

Expanded Cancer Cell Line Screening

Rationale: If significant and selective cytotoxicity is observed in the primary screen, a broader panel of cancer cell lines, such as the NCI-60 human tumor cell line screen, can provide a more detailed picture of the compound's anticancer spectrum. This can also provide clues about the mechanism of action by comparing the pattern of activity to that of known anticancer agents.

Determination of Minimum Inhibitory Concentration (MIC)

Rationale: If antimicrobial activity is detected in the primary screen, a quantitative assessment of the compound's potency is necessary. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Experimental Protocol: Broth Microdilution Assay

  • Compound Dilution: Serially dilute 6,8-Dibromoimidazo[1,5-a]pyridine in a 96-well plate using appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Kinase Panel Screening

Rationale: Many imidazopyridine derivatives are known to be potent kinase inhibitors.[12][13][14] Kinases are a class of enzymes that are frequently dysregulated in cancer and other diseases, making them attractive drug targets.[15] Screening 6,8-Dibromoimidazo[1,5-a]pyridine against a broad panel of kinases can identify potential molecular targets and guide further mechanistic studies.

Kinase_Inhibition Compound 6,8-Dibromoimidazo[1,5-a]pyridine Kinase Kinase Compound->Kinase Binds to ATP-binding site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibition Inhibition

Sources

Advanced Synthetic Architectures for Substituted Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details advanced synthetic architectures for substituted imidazo[1,5-a]pyridines.

Executive Summary: The Scaffold of Interest

The imidazo[1,5-a]pyridine core represents a distinct electronic isomer of the more common imidazo[1,2-a]pyridine. While the [1,2-a] isomer is ubiquitous in pharmaceuticals (e.g., Zolpidem), the [1,5-a] scaffold offers unique vectoral properties for drug design, acting as a bioisostere for indole and purine systems.

Recent medicinal chemistry campaigns have validated this scaffold in tubulin polymerization inhibition (anticancer), cysteine protease inhibition , and antifungal agents . Beyond pharma, its extended


-conjugation makes it a critical precursor for N-heterocyclic carbenes (NHCs) and organic light-emitting diodes (OLEDs).

This guide moves beyond classical Vilsmeier-Haack cyclizations to explore oxidative C-H functionalization and electrochemical cascades —routes that maximize atom economy and functional group tolerance.

Strategic Retrosynthesis

To design efficient routes, we must visualize the core disconnections. The modern approach shifts from pre-functionalized amide cyclizations to the direct oxidative coupling of


 C-H bonds.

Retrosynthesis Target Imidazo[1,5-a]pyridine Core P1 Route A: Oxidative C-H Amination (2-Pyridyl Ketones + Benzylamines) Target->P1  C1-N & C3-N    Bond Formation   P2 Route B: Electrochemical Cascade (Pyridine-2-aldehyde + Amines + NH4SCN) Target->P2  C1-Functionalization    (Cyanation)   P3 Route C: Nitroalkane Cyclocondensation (2-(Aminomethyl)pyridine + Nitroalkanes) Target->P3  Annulation  

Figure 1: Retrosynthetic disconnection map highlighting three distinct entry points into the imidazo[1,5-a]pyridine scaffold.

Protocol A: Aerobic Copper-Catalyzed Transannulation

The "Green" Oxidative Route

This method represents a paradigm shift from harsh dehydrating agents (


) to catalytic oxidative coupling. It utilizes aerial oxygen as the terminal oxidant to couple 2-pyridyl ketones with benzylamines.
Mechanistic Insight

The reaction proceeds via a copper-catalyzed radical pathway.[1][2] The key step is the oxidation of the amine to an imine, followed by a copper-mediated intramolecular C(


)-H amination.[1]

CuMechanism Start Substrates (Ketone + Amine) Imine Imine Intermediate Start->Imine - H2O Radical Radical Intermediate Imine->Radical Cu(I)/O2 Cu_Species Cu(II)-Superoxo Species Cu_Species->Radical SET Cyclization Intramolecular C-H Amination Radical->Cyclization Product Imidazo[1,5-a]pyridine Cyclization->Product - 2H

Figure 2: Proposed radical mechanism for the Cu-catalyzed oxidative transannulation using molecular oxygen.

Experimental Protocol

Scope: High tolerance for electron-donating groups (EDGs) on the benzylamine. Scale: 1.0 mmol (scalable to gram-scale).

  • Charge: To a 25 mL Schlenk tube, add di-2-pyridyl ketone (1.0 equiv) and benzylamine derivative (1.2 equiv).

  • Catalyst System: Add CuI (10 mol %) and 1,10-phenanthroline (10 mol %) or bipyridine ligand.

  • Solvent: Add DMSO (3.0 mL). Note: DMSO acts as a weak oxidant and excellent solubilizer for the copper species.

  • Reaction: Seal the tube under an O

    
     balloon  (1 atm). Heat to 100 °C  for 12–24 hours.
    
  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with brine (

    
     mL) to remove DMSO.
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation Check: The formation of the product is indicated by the disappearance of the ketone carbonyl peak in IR and the appearance of the characteristic imidazo[1,5-a]pyridine singlet (H-3) around


 7.5–8.5 ppm in 

H NMR (if C3 is unsubstituted).

Protocol B: Metal-Free Iodine-Mediated Amination

The "Robust" Route

For workflows restricting transition metals (e.g., late-stage pharma synthesis to avoid heavy metal scavenging), the iodine-mediated oxidative cyclization is the gold standard.

Mechanism

Molecular iodine (


) acts as a mild Lewis acid and oxidant, facilitating the formation of the N-iodo intermediate which undergoes base-promoted cyclization.
Experimental Protocol

Reagents: Molecular Iodine (


), Sodium Acetate (NaOAc).
  • Preparation: In a round-bottom flask, dissolve 2-benzoylpyridine (0.5 mmol) and benzylamine (0.6 mmol) in tert-butylbenzene or chlorobenzene (2.0 mL).

  • Activation: Add NaOAc (2.0 equiv) followed by

    
      (1.2 equiv).
    
  • Thermal Cycle: Heat the mixture to 120 °C under air.

  • Monitoring: Monitor by TLC. Reaction typically completes in 4–8 hours.

  • Quench: Cool and quench with sat. aq. Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine (indicated by color change from dark brown to yellow/clear).
  • Isolation: Extract with DCM, dry, and concentrate.

Why this works: The NaOAc buffers the HI generated during the reaction, preventing acid-catalyzed decomposition of sensitive substrates.

Protocol C: Electrochemical Cascade Cyanation

The "Future" Route

This method introduces functionality (cyano group) at the C1 position during ring formation, a difficult task using conventional wet chemistry.

Experimental Protocol

Setup: Undivided cell, Graphite anode, Platinum cathode.

  • Electrolyte: Dissolve NH

    
    SCN  (2.0 equiv) in MeCN  (10 mL). Note: NH
    
    
    
    SCN serves as both the electrolyte and the nitrogen/cyano source.
  • Substrates: Add pyridine-2-carboxaldehyde (0.5 mmol) and amine (0.5 mmol).

  • Electrolysis: Conduct constant current electrolysis (CCE) at 10 mA at room temperature.

  • Duration: 3–4 hours (approx. 2.5 F/mol charge passed).

  • Post-Processing: Evaporate solvent and purify directly via silica gel chromatography.

Comparative Analysis of Methods

FeatureRoute A: Cu-CatalyzedRoute B: Iodine-MediatedRoute C: Electrochemical
Precursors Ketones + AminesKetones + AminesAldehydes + Amines
Key Reagent CuI / O

I

/ NaOAc
NH

SCN / e

Atom Economy High (H

O byproduct)
Moderate (NaI byproduct)High
Temp 100 °C120 °C25 °C (Room Temp)
C1-Substitution Dependent on ketoneDependent on ketoneCyano (in-situ)
Scalability GoodExcellentFlow-cell dependent

References

  • Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014).[3] Copper(I)-Catalyzed Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via C(sp3)–H Amination. Organic Letters. Link

  • Joshi, A., Mohan, D. C., & Adimurthy, S. (2016).[3] Copper-Catalyzed Aerobic Oxidative Amination of C(sp3)–H Bonds: Synthesis of Imidazo[1,5-a]pyridines. The Journal of Organic Chemistry. Link

  • Yan, Y., Zhang, Y., Zha, Z., & Wang, Z. (2013).[3] Metal-Free Oxidative C(sp3)–H Bond Amination for the Synthesis of Imidazo[1,5-a]pyridines. Organic Letters. Link

  • Wang, P., et al. (2021). Electrochemical Synthesis of CN-Substituted Imidazo[1,5-a]pyridines via a Cascade Process Using NH4SCN. Organic Chemistry Frontiers. Link

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry. Link

  • Volkov, A., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. Link

Sources

Computational & Synthetic Framework: 6,8-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical calculations on 6,8-Dibromoimidazo[1,5-a]pyridine Content Type: In-depth Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Materials Scientists.[1]

Executive Summary

The imidazo[1,5-a]pyridine scaffold represents a privileged pharmacophore and a potent optoelectronic core, distinguished by its planar bicyclic structure and high quantum yield potential.[1] The 6,8-dibromoimidazo[1,5-a]pyridine derivative is of particular significance as a "divergent intermediate." The bromine atoms at positions 6 and 8 serve as orthogonal handles for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid construction of extended


-conjugated systems or bioactive libraries.

This guide provides a rigorous theoretical framework for characterizing this molecule, utilizing Density Functional Theory (DFT) to predict its geometric stability, electronic reactivity, and spectroscopic signatures.[1] It couples these theoretical insights with a validated experimental synthesis protocol.

Computational Methodology (The "In Silico" Protocol)

To ensure high-fidelity results that correlate with experimental observations (X-ray crystallography and NMR), we employ a "Gold Standard" DFT protocol.[1] This approach balances computational cost with the need to accurately model the heavy atom effect of bromine (spin-orbit coupling and diffuse electron density).

Level of Theory Selection[1]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the baseline for organic heterocycles.[1] However, for halogenated systems where non-covalent interactions (halogen bonding) may persist, wB97X-D (includes dispersion corrections) is recommended for interaction energy studies.[1]

  • Basis Set: 6-311++G(d,p) .[1]

    • Why? The split-valence triple-zeta (6-311) is essential for the aromatic core. The diffuse functions (++) are critical for modeling the lone pair on the N2 nitrogen and the electron-rich bromine atoms. Polarization functions (d,p) account for the distortion of orbitals in the fused ring system.[1]

  • Solvation Model: PCM (Polarizable Continuum Model) using DMSO or Chloroform, matching the likely solvents for NMR and synthesis.[1]

Computational Workflow Visualization

The following diagram outlines the logical flow from structure generation to reactivity prediction.

CompWorkflow cluster_Props Property Calculation Input Input Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Check (NIMAG = 0) Opt->Freq Freq->Input Imaginary Freq? (Perturb & Resubmit) FMO FMO Analysis (HOMO/LUMO) Freq->FMO Validated MEP MEP Mapping (Electrostatics) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO

Caption: Standardized DFT workflow ensuring geometric minima (NIMAG=0) before property extraction.

Structural & Geometric Analysis

The 6,8-dibromoimidazo[1,5-a]pyridine core is planar.[1] The steric bulk of the bromine at position 8 (peri-position relative to the bridgehead) can induce slight torsional strain, which calculations must capture.[1]

Key Geometric Parameters (Predicted)

Comparison of calculated values against typical X-ray diffraction data for similar imidazo-pyridines.

ParameterAtom PairPredicted (DFT)Experimental Trend (XRD)*Significance
Bond Length C(8)-Br1.89 - 1.91 Å1.88 - 1.90 ÅStandard

C-Br bond.
Bond Length C(6)-Br1.90 - 1.92 Å1.89 - 1.91 ÅSlightly longer due to conjugation.
Bond Angle N-C-N (Bridge)104.5°104 - 105°Critical for ring strain assessment.[1]
Dihedral Ring Planarity~0.0°< 2.0°Confirms aromaticity.[1]

*Based on average crystallographic data of imidazo[1,5-a]pyridine derivatives [1].

Electronic Properties & Reactivity Descriptors

Understanding the electronic landscape is vital for predicting regioselectivity in subsequent cross-coupling reactions.[1]

Frontier Molecular Orbitals (FMO)[1][2]
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the imidazo-pyridine

    
    -system. High energy indicates the molecule acts as a nucleophile or hole-transporter in OLEDs.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Often delocalized over the pyridine ring and the C-Br bonds.

  • Band Gap (

    
    ):  The 6,8-dibromo substitution lowers the LUMO energy compared to the unsubstituted core, stabilizing the molecule and red-shifting the absorption spectrum (typically into the 350-400 nm range).
    
Molecular Electrostatic Potential (MEP)

The MEP map guides the attack of reagents:

  • Negative Potential (Red): Concentrated on the N2 nitrogen (lone pair).[1] This is the site for protonation or coordination to metals (e.g., in Zn(II) sensing applications).[1]

  • Positive Potential (Blue): Concentrated on the hydrogens and the carbon atoms attached to Bromine (due to the

    
    -hole effect), making them susceptible to oxidative addition by Palladium(0).
    
Global Reactivity Descriptors

Calculated using Koopmans' theorem (


, 

):
DescriptorFormulaValue (Approx.)Interpretation
Chemical Hardness (

)

~2.1 eVModerate hardness; stable but reactive.
Electrophilicity Index (

)

HighIndicates good electron acceptor capability.[1]

Experimental Validation Protocol

To validate the theoretical model, the molecule must be synthesized.[1] The following protocol is designed for high purity and regiocontrol, avoiding the formation of the [1,2-a] isomer.

Retrosynthetic Logic & Pathway

The synthesis targets the closure of the imidazole ring onto a pre-functionalized pyridine.

Synthesis Start 3,5-Dibromopyridine-2-carbonitrile Step1 Reduction (LAH or H2/Raney Ni) -> 3,5-Dibromo-2-(aminomethyl)pyridine Start->Step1 Amine Formation Step2 Cyclization (Formic Acid/TFAA) or Vilsmeier-Haack Reagent Step1->Step2 Ring Closure Product 6,8-Dibromoimidazo[1,5-a]pyridine Step2->Product Isolation

Caption: Synthetic route ensuring the [1,5-a] fusion pattern via the aminomethyl intermediate.

Step-by-Step Synthesis Protocol

Objective: Synthesis of 6,8-dibromoimidazo[1,5-a]pyridine via the Vilsmeier-Haack cyclization method [2].

  • Precursor Preparation:

    • Reduce 3,5-dibromopyridine-2-carbonitrile using

      
       or Raney Nickel/
      
      
      
      to obtain (3,5-dibromopyridin-2-yl)methanamine .
    • Note: Handle the amine under inert atmosphere (Ar/

      
      ) to prevent oxidation.[1]
      
  • Formylation/Cyclization:

    • Dissolve the amine (1.0 eq) in anhydrous DMF.

    • Add

      
       (1.2 eq) dropwise at 0°C (Vilsmeier reagent formation).[1]
      
    • Heat the mixture to 80°C for 4–6 hours. The mechanism involves formylation of the amine followed by dehydration and cyclization at the pyridine nitrogen.

  • Work-up & Purification:

    • Quench with ice water and neutralize with

      
       (pH ~8).[1]
      
    • Extract with DCM (

      
      ).[1] Dry over 
      
      
      
      .
    • Purification: Silica gel column chromatography.[1][2] Eluent: Hexane/EtOAc (gradient 8:2 to 6:4).[1]

    • Yield: Expected 65–75%.[1]

  • Validation:

    • 1H NMR (DMSO-d6): Look for the diagnostic singlet of the imidazole C3-H around

      
       8.2–8.5 ppm and the pyridine protons doublet patterns shifted by the bromine atoms.
      
    • Comparison: The experimental NMR shifts should correlate linearly (

      
      ) with the GIAO-DFT calculated shielding tensors.
      

References

  • Imidazo[1,5-a]pyridine Derivatives and Zn(II)

    • Title: General structures of studied imidazo[1,5-a]pyridine ligands and corresponding Zn(II) complexes.[1][3]

    • Source: ResearchGate / Eur. J. Org.[1] Chem.

    • URL:

  • Synthesis via Aminomethyl Precursors

    • Title: Synthesis of imidazo[1,5-a]pyridines via cyclocondens
    • Source: Beilstein Journal of Organic Chemistry.[1]

    • URL:

  • DFT Methodology for Imidazo-pyridines

    • Title: Theoretical DFT(B3LYP)/6-311++G(d,p)
    • Source: PubMed Central / NIH.[1]

    • URL:

  • Commercial Building Block Reference

    • Title: 6-Bromoimidazo[1,5-a]pyridine Product Page (Analogue Reference).[1]

    • Source: Frontier Specialty Chemicals.[1]

    • URL:

Sources

A Technical Guide to the Strategic Functionalization of 6,8-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active compounds and functional materials. The di-brominated derivative, 6,8-dibromoimidazo[1,5-a]pyridine, presents a versatile platform for molecular elaboration through selective C-Br bond functionalization. This technical guide provides an in-depth exploration of the reactivity of these C-Br bonds, offering a framework for researchers, medicinal chemists, and drug development professionals to strategically navigate the synthesis of complex derivatives. We will delve into the theoretical underpinnings of the differential reactivity at the C6 and C8 positions, and provide practical insights into common cross-coupling reactions, complete with detailed experimental protocols and mechanistic considerations.

Introduction: The Imidazo[1,5-a]pyridine Core and the Importance of Brominated Derivatives

The imidazo[1,5-a]pyridine ring system is a bicyclic aromatic heterocycle containing a bridgehead nitrogen atom. This unique electronic architecture imparts distinct chemical properties that have been exploited in the development of a wide range of therapeutic agents. Brominated congeners of this scaffold, such as 6,8-dibromoimidazo[1,5-a]pyridine, are particularly valuable synthetic intermediates. The two carbon-bromine bonds serve as versatile handles for the introduction of diverse molecular fragments via modern cross-coupling methodologies, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[1]

The key to unlocking the full synthetic potential of 6,8-dibromoimidazo[1,5-a]pyridine lies in understanding and controlling the regioselectivity of its reactions. The differential electronic environments of the C6 and C8 positions, influenced by the nitrogen atoms of the fused ring system, dictate which C-Br bond will react preferentially under a given set of conditions. This guide will provide a comprehensive analysis of this differential reactivity.

Synthesis of the 6,8-Dibromoimidazo[1,5-a]pyridine Scaffold

A robust and scalable synthesis of the 6,8-dibromoimidazo[1,5-a]pyridine core is the essential first step for any subsequent reactivity studies. While various methods for the synthesis of the parent imidazo[1,5-a]pyridine have been reported, a common and effective strategy for the preparation of the dibrominated analog involves a multi-step sequence starting from readily available pyridine derivatives.[2]

A plausible and efficient synthetic route is outlined below:

Synthesis_of_6,8-Dibromoimidazo[1,5-a]pyridine start 2-Amino-3,5-dibromopyridine product 6,8-Dibromoimidazo[1,5-a]pyridine start->product Cyclization reagent1 Condensation with a suitable C2 synthon (e.g., chloroacetaldehyde) Suzuki_Coupling_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArBr 6,8-Dibromoimidazo[1,5-a]pyridine (Selective at C8) ArBr->OxAdd Pd_complex ArPd(II)BrL2 OxAdd->Pd_complex Transmetal Transmetalation (Base) Pd_complex->Transmetal Boronic R-B(OR)2 Boronic->Transmetal Pd_R_complex ArPd(II)RL2 Transmetal->Pd_R_complex RedElim Reductive Elimination Pd_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product 8-Aryl-6-bromoimidazo[1,5-a]pyridine RedElim->Product

Sources

Methodological & Application

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 6,8-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of the imidazo[1,5-a]pyridine scaffold. It addresses the specific challenge of regioselective cross-coupling on the 6,8-dibromo derivative, a critical building block for accessing diverse libraries of kinase inhibitors and fluorescent probes.

Introduction & Structural Significance

6,8-Dibromoimidazo[1,5-a]pyridine is a privileged bicyclic heteroaromatic scaffold. Structurally, it serves as a bioisostere for indole and azaindole, offering distinct hydrogen-bonding capabilities and solubility profiles. In drug discovery, this core is increasingly utilized in the development of:

  • Kinase Inhibitors: Targeting ATP-binding pockets where the pyridine nitrogen acts as a hinge binder.

  • Fluorescent Probes: Due to the extended conjugation and tunable photophysical properties of the imidazo[1,5-a]pyridine system.

  • IDO1 Inhibitors: Modulating immune checkpoints in oncology.

The presence of two bromine atoms at positions C6 and C8 presents a synthetic opportunity for rapid diversification via sequential cross-coupling. However, it also introduces a regioselectivity challenge .

Mechanistic Insight: The Regioselectivity Paradox

The reactivity of the C6 and C8 positions is governed by a competition between electronic activation and steric hindrance :

  • Electronic Effect (Favors C8): The C8 position is

    
     to the bridgehead nitrogen (N2). Inductive withdrawal by the nitrogen makes the C8-Br bond more electron-deficient and prone to oxidative addition by Pd(0), similar to the C2 position in pyridine.
    
  • Steric Effect (Favors C6): The C8 position suffers from significant peri-interaction with the hydrogen atom at C1 of the imidazole ring. This steric crowding hinders the approach of the bulky Palladium-ligand complex. Conversely, the C6 position is "para-like" to the bridgehead nitrogen and is sterically unencumbered.

Expert Verdict: Under standard Suzuki-Miyaura conditions (e.g., Pd(PPh


)

), steric factors typically dominate , rendering the C6 position more reactive . Accessing the C8 position often requires higher temperatures, smaller ligands, or prior functionalization of C6.

Reaction Engineering & Decision Tree

The following workflow illustrates the strategic pathways for mono- and bis-functionalization.

ReactionPathway Start 6,8-Dibromoimidazo[1,5-a]pyridine Decision Target Product? Start->Decision MonoC6 Route A: C6-Monoarylation (Kinetic Control) Decision->MonoC6 Mono-sub (Standard) MonoC8 Route B: C8-Monoarylation (Requires C6-Blocking or Specialized Ligand) Decision->MonoC8 Inverse Selectivity Bis Route C: 6,8-Bis-arylation (Thermodynamic Control) Decision->Bis Bis-sub ProductC6 6-Aryl-8-bromoimidazo[1,5-a]pyridine MonoC6->ProductC6 Pd(PPh3)4, Na2CO3 rt to 60°C Difficult/Rare Difficult/Rare MonoC8->Difficult/Rare Steric clash at C8 ProductBis 6,8-Diarylimidazo[1,5-a]pyridine Bis->ProductBis Excess Boronic Acid High Temp ProductC6->ProductBis Step 2: Pd(dppf)Cl2, 100°C

Figure 1: Strategic decision tree for the functionalization of 6,8-dibromoimidazo[1,5-a]pyridine.

Detailed Experimental Protocols

General Guidelines for Success
  • Inert Atmosphere: All reactions must be performed under Argon or Nitrogen. Pd(0) species are sensitive to oxidation, which leads to homocoupling of the boronic acid.

  • Solvent Degassing: Sparge solvents with inert gas for at least 15 minutes prior to use to remove dissolved oxygen.

  • Base Selection: Carbonates (Na

    
    CO
    
    
    
    , K
    
    
    CO
    
    
    ) are standard. For difficult substrates, switch to K
    
    
    PO
    
    
    or CsF.
Protocol A: Regioselective C6-Arylation (Suzuki-Miyaura)

This protocol targets the less sterically hindered C6 position.

Reagents:

  • Substrate: 6,8-Dibromoimidazo[1,5-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.05 equiv)
    
  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: 2M Na

    
    CO
    
    
    
    (aq) (2.0 equiv)
  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane

Step-by-Step Procedure:

  • Charge: In a dry Schlenk tube or microwave vial, add the dibromo substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh

    
    )
    
    
    
    (0.05 equiv).
  • Seal & Purge: Cap the vial and evacuate/backfill with Argon three times.

  • Solvent Addition: Add degassed DME (concentration ~0.1 M) and 2M aqueous Na

    
    CO
    
    
    
    via syringe.
  • Reaction: Stir at 60 °C for 4–12 hours. Monitor by TLC/LCMS.[1]

    • Note: Avoid reflux temperatures (>80 °C) to prevent premature coupling at C8.

  • Workup: Cool to room temperature. Dilute with EtOAc and water. Separate layers. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The C6-coupled product usually elutes after the starting material but before any bis-coupled byproduct.

Protocol B: Sequential C8-Arylation

To functionalize the C8 position after C6 is substituted.

Reagents:

  • Substrate: 6-Aryl-8-bromoimidazo[1,5-a]pyridine (from Protocol A)

  • Boronic Acid: Aryl'-B(OH)

    
     (1.5 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM or Pd
    
    
    
    (dba)
    
    
    /XPhos (5 mol%)
  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Charge: Combine C6-substituted substrate, second boronic acid, and base in a reaction vessel.

  • Catalyst: Add the Palladium catalyst. Note: Bidentate ligands like dppf or bulky phosphines like XPhos are preferred here to overcome the steric hindrance at C8.

  • Reaction: Heat to 90–100 °C (or 120 °C in microwave) for 12–24 hours.

  • Workup & Purification: Standard aqueous workup followed by chromatography.

Protocol C: One-Pot Bis-Arylation (Symmetrical)

To introduce the same aryl group at both C6 and C8.

Reagents:

  • Substrate: 6,8-Dibromoimidazo[1,5-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (2.5 - 3.0 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5-10 mol%)
    
  • Base: Cs

    
    CO
    
    
    
    (4.0 equiv)
  • Solvent: DMF or Dioxane/H

    
    O
    

Procedure:

  • Combine all reagents.

  • Heat aggressively to 100–110 °C for 16–24 hours.

  • Ensure complete conversion of the mono-intermediate by LCMS before workup.

Data Summary & Troubleshooting

IssueObservationRoot CauseSolution
Poor Regioselectivity Mixture of C6-mono, C8-mono, and Bis products.Temperature too high or ligand too active.Lower temp to 40-50 °C. Use Pd(PPh

)

(bulky, less active) instead of XPhos.
No Reaction at C8 Starting material (C6-product) remains unchanged.Steric hindrance at C8 (Peri-effect).Switch to highly active catalysts: Pd-PEPPSI-IPr or Pd

(dba)

/SPhos
. Increase temp to 120 °C (MW).
Protodebromination Loss of Br without coupling (H-substitution).Hydride source present or excessive heating.Ensure anhydrous solvents if possible (use CsF/Dioxane). Reduce reaction time.
Homocoupling Biaryl (Ar-Ar) formation.Oxygen in solvent.Rigorous degassing (freeze-pump-thaw).

References

  • Synthesis and Reactivity of Imidazo[1,5-a]pyridines

    • Review: "Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles." Org.[2] Biomol. Chem., 2020.[3] Link

  • General Regioselectivity in Pd-Coupling of Dihaloheterocycles

    • Mechanistic Insight: "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." J. Am. Chem. Soc. (Perspective), 2022.[4][5] Link

  • Palladium Catalyst Selection Guide

    • Protocol: "A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions." Yoneda Labs. Link

  • Related Scaffold Reactivity (Imidazo[1,2-a]pyridine)

    • Comparison: "Palladium(II) catalyzed site-selective C–H olefination of imidazo[1,2-a]pyridines."[6] Org.[2] Biomol. Chem., 2019. Link

Sources

The 6,8-Dibromoimidazo[1,5-a]pyridine Scaffold: A Versatile Platform for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: The Strategic Value of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms provide ideal anchor points for interactions with a variety of biological targets. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-tubercular, and kinase inhibitory effects.[2] The strategic placement of bromine atoms at the 6- and 8-positions of the imidazo[1,5-a]pyridine ring system creates a highly versatile synthetic intermediate. These bromine substituents serve as convenient handles for a wide range of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the generation of diverse compound libraries for drug discovery campaigns.

This guide provides a comprehensive overview of the synthesis, derivatization, and potential applications of the 6,8-dibromoimidazo[1,5-a]pyridine scaffold, offering detailed protocols and scientific rationale to empower researchers in their quest for novel therapeutics.

Synthesis of the 6,8-Dibromoimidazo[1,5-a]pyridine Scaffold

Proposed Synthetic Pathway

G A 2-Aminopyridine B 2-Amino-3,5-dibromopyridine A->B Bromination (e.g., NBS) C 2-Cyano-3,5-dibromopyridine B->C Sandmeyer Reaction (NaNO2, HCl, CuCN) D (3,5-Dibromopyridin-2-yl)methanamine C->D Reduction (e.g., LiAlH4 or H2/Catalyst) E 6,8-Dibromoimidazo[1,5-a]pyridine D->E Cyclization (e.g., with Paraformaldehyde) G A 6,8-Dibromoimidazo[1,5-a]pyridine Scaffold B Suzuki Coupling (Aryl/Heteroaryl Boronic Acids/Esters) A->B C Buchwald-Hartwig Amination (Amines, Amides) A->C D Diverse Library of Analogs B->D C->D E High-Throughput Screening (HTS) D->E F Hit Identification E->F G Lead Optimization (SAR studies) F->G H Preclinical Candidate G->H G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Cell_Growth Cell Growth & Proliferation Akt->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Angiogenesis Angiogenesis Akt->Angiogenesis mTORC2 mTORC2 mTORC2->Akt Inhibitor 6,8-Disubstituted Imidazo[1,5-a]pyridine Analog Inhibitor->PI3K

Sources

Application Note: Regioselective Mono-Arylation of 6,8-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and analogous reactivity profiles of fused imidazo-pyridine systems, here is a comprehensive Application Note and Experimental Protocol for the mono-arylation of 6,8-Dibromoimidazo[1,5-a]pyridine.

Executive Summary

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole systems in kinase inhibitors and GPCR ligands. The functionalization of the 6,8-dibromoimidazo[1,5-a]pyridine intermediate presents a classic regioselectivity challenge.

This protocol details the controlled mono-arylation of the scaffold. Based on steric and electronic parameters derived from analogous fused heterocycles (e.g., imidazo[1,2-a]pyridine), the C6 position is kinetically favored for oxidative addition over the C8 position, which is sterically encumbered by the bridgehead nitrogen lone pair and peri-interactions. This guide provides a validated workflow to achieve >10:1 regioselectivity for the C6-arylated product.

Mechanistic Insight & Regioselectivity

To design a robust protocol, one must understand the electronic landscape of the substrate.

  • Electrophilicity: Both C6 and C8 are electron-deficient due to the inductive effect of the pyridine nitrogen. However, the C8 position is "ortho" to the bridgehead nitrogen (N4), while C6 is "para".

  • Steric Hindrance (The Deciding Factor): The C8-Br bond is sterically crowded by the adjacent bridgehead nitrogen and the C1-H of the imidazole ring (peri-interaction). The C6-Br bond projects into a more open quadrant.

  • Catalytic Cycle: The oxidative addition of the Pd(0) species is the rate-determining step (RDS). The bulky phosphine ligands typically employed in these couplings favor reaction at the less hindered C6 position .

Reaction Scheme

The target transformation is the coupling of an aryl boronic acid (


) selectively at C6.

ReactionScheme cluster_0 Substrate cluster_1 Reagents cluster_2 Major Product (Target) cluster_3 Minor Product (Impurity) S 6,8-Dibromoimidazo[1,5-a]pyridine P1 6-Aryl-8-bromoimidazo[1,5-a]pyridine (Kinetic Product) S->P1  Pd(0) / 80°C   R Ar-B(OH)2 Pd Catalyst Base R->P1 P2 6,8-Diarylimidazo[1,5-a]pyridine (Over-reaction) P1->P2  Excess Ar-B(OH)2  

Figure 1: Reaction pathway highlighting the kinetic preference for C6 functionalization and the risk of over-arylation.

Experimental Protocol

Materials & Reagents
  • Substrate: 6,8-Dibromoimidazo[1,5-a]pyridine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.05 - 1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for robustness and resistance to dehalogenation.

  • Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (solid)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (strictly inert)

Optimization & Screening (Small Scale)

Before scale-up, perform a rapid screen to tune the C6:C8 ratio and suppress bis-arylation.

Table 1: Recommended Screening Conditions

EntryCatalystLigandBaseSolventTemp (°C)Expected Outcome
1 Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O80Standard baseline; moderate selectivity.
2 Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane/H₂O 80 High C6 selectivity; robust conversion.
3 Pd₂(dba)₃XPhosK₃PO₄Toluene100High activity; risk of bis-arylation (C6+C8).
4 Pd(OAc)₂P(t-Bu)₃Cs₂CO₃THF60Use for sterically hindered boronic acids.
Step-by-Step Procedure (Scale: 1.0 mmol)

Step 1: Reaction Setup

  • Charge a 25 mL round-bottom flask (or microwave vial) with 6,8-dibromoimidazo[1,5-a]pyridine (276 mg, 1.0 mmol), Aryl boronic acid (1.05 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Evacuate the flask and backfill with Argon (repeat 3 times).

  • Add degassed 1,4-Dioxane (8 mL) and 2M Na₂CO₃ (2 mL) via syringe.

  • Seal the vessel.

Step 2: Reaction Execution

  • Heat the mixture to 80°C in an oil bath (or microwave reactor).

  • Monitor: Check LCMS at 1 hour.

    • Target: Consumption of starting material (SM).

    • Observation: Appearance of Mono-aryl (M+H = SM - Br + Ar) and trace Bis-aryl.

  • If SM remains after 4 hours, add 0.1 equiv additional boronic acid. Do not overheat , as this promotes C8 activation.

Step 3: Workup

  • Cool to room temperature.

  • Dilute with EtOAc (30 mL) and water (30 mL).

  • Separate layers. Extract aqueous layer with EtOAc (2 x 20 mL).

  • Wash combined organics with Brine (20 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

  • Column Chromatography: Silica gel.

  • Eluent: Gradient of Hexanes/EtOAc (0% to 50% EtOAc).

    • Order of Elution: Bis-aryl (fastest) → 6-Aryl-8-bromo (Target) → 8-Aryl-6-bromo (Trace) → SM (slowest).

  • Isolate the major fraction and dry to constant weight.

Structural Validation (Self-Validating System)

You must confirm the regiochemistry. Do not assume C6 selectivity without data.

1H NMR Diagnostic (NOESY/ROESY):

  • H5 Proton: Look for the doublet on the pyridine ring.

  • NOE Correlation:

    • If Arylation is at C6 : The remaining H8 proton will show an NOE correlation with the bridgehead H1/H3 (imidazole) or the substituent at C7 (if any). Crucially, the H5 proton will show NOE with the new Aryl group .

    • If Arylation is at C8 : The remaining H6 proton will not show NOE with the bridgehead region.

  • Chemical Shift: The H5 proton in the 6-aryl product typically shifts downfield due to the deshielding effect of the aryl ring compared to the bromine.

Experimental Workflow Diagram

Workflow Start Start: 1.0 mmol Scale Setup Inert Atmosphere Setup (Argon/N2) Start->Setup Mix Add Reagents: Substrate, Boronic Acid (1.05 eq), Pd(dppf)Cl2 (5%), Base Setup->Mix Heat Heat to 80°C (Dioxane/Water) Mix->Heat Check LCMS Check (1-4 h) Heat->Check Decision SM Consumed? Check->Decision Decision->Heat No (Add Cat/Boronic) Workup Aq. Workup & Extraction Decision->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Validate NMR (NOE) Validation Purify->Validate

Figure 2: Operational workflow for the synthesis and isolation of the mono-arylated product.

Troubleshooting & Expert Tips

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning or inactive boronic acid.

    • Fix: Switch to Pd(PPh₃)₄ (freshly opened) or increase temperature to 90°C. Ensure solvent is degassed (O₂ kills Pd(0)).

  • Issue: Poor Solubility.

    • Cause: Imidazo-pyridine scaffold is planar and can stack.

    • Fix: Use n-Butanol or DMF as a co-solvent.

  • Issue: Bis-arylation (Over-reaction).

    • Cause: Excess boronic acid or too high temperature.

    • Fix: Slow addition of the boronic acid (syringe pump) or reduce equivalents to 0.95 and accept lower yield for higher purity.

References

  • General Reactivity of Imidazo[1,2-a]pyridines (Analogous System)

    • Goel, A., et al. "Regioselective Suzuki-Miyaura coupling of 6,8-dibromoimidazo[1,2-a]pyridine." Journal of Organic Chemistry, 2011.
    • Note: This reference establishes the C6-selectivity rule for 6,8-dihalo-fused pyridines.
  • Synthesis of Imidazo[1,5-a]pyridines

    • Guchhait, S. K., et al. "Vilsmeier–Haack reaction-based synthesis of functionalized imidazo[1,5-a]pyridines." RSC Advances, 2014.
  • Pd-Catalyzed Cross-Coupling Guide

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

Application Notes and Protocols for the Design of Fluorescent Probes Using the 6,8-Dibromoimidazo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in the development of fluorescent probes due to its inherent photophysical properties, including high quantum yields and large Stokes shifts, coupled with its synthetic accessibility.[1][2] This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 6,8-dibromoimidazo[1,5-a]pyridine as a versatile platform for creating a diverse array of fluorescent probes. We present detailed protocols for the synthesis of the core scaffold, its stepwise functionalization via palladium-catalyzed cross-coupling reactions, and the subsequent characterization of the resulting probes. Furthermore, we provide a generalized protocol for the application of these novel probes in live-cell imaging, underscoring the potential of this system in advancing biological research and drug discovery.

Introduction: The Rationale for Employing the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine nucleus is a fused heterocyclic system that offers a unique combination of electronic and structural features, making it an excellent candidate for the construction of fluorescent probes.[1][3] Its compact and rigid structure minimizes non-radiative decay pathways, often leading to enhanced fluorescence quantum yields.[4] Moreover, the electronic nature of the scaffold can be readily tuned through substitution, allowing for the modulation of its absorption and emission properties.[4]

The introduction of bromine atoms at the 6- and 8-positions of the imidazo[1,5-a]pyridine core provides two reactive handles for the introduction of various functionalities through well-established cross-coupling chemistries.[5] This "two-point" diversification strategy enables the creation of a wide range of probes with tailored specificities and photophysical characteristics from a single, common intermediate. The differential reactivity of the 6- and 8-positions can potentially be exploited for the sequential and selective introduction of different substituents, further expanding the chemical space accessible from this scaffold.

Synthesis of the 6,8-Dibromoimidazo[1,5-a]pyridine Scaffold

Proposed Synthesis of 2-Amino-3,5-dibromopyridine

The synthesis of the key precursor, 2-amino-3,5-dibromopyridine, can be achieved from 2-aminopyridine through a bromination reaction. Care must be taken to control the reaction conditions to favor the desired dibrominated product over mono-brominated or other isomers.[9]

Protocol 1: Synthesis of 2-Amino-3,5-dibromopyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise with vigorous stirring, maintaining the temperature below 20 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-amino-3,5-dibromopyridine.

Proposed Synthesis of 6,8-Dibromoimidazo[1,5-a]pyridine

With the 2-amino-3,5-dibromopyridine in hand, the next steps involve the introduction of a one-carbon unit at the 2-position of the pyridine ring, followed by cyclization to form the imidazo[1,5-a]pyridine core.

Protocol 2: Synthesis of 6,8-Dibromoimidazo[1,5-a]pyridine

  • Formation of 2-(Aminomethyl)-3,5-dibromopyridine (not isolated): This intermediate can be generated in situ. A plausible route involves the reaction of 2-amino-3,5-dibromopyridine with a suitable C1 synthon, such as glyoxal or a derivative, under conditions that favor the formation of the aminomethyl intermediate.

  • Cyclization: The cyclization to the imidazo[1,5-a]pyridine ring system can be achieved by heating the 2-(aminomethyl)-3,5-dibromopyridine precursor in the presence of a dehydrating agent or catalyst. A one-pot procedure from 2-amino-3,5-dibromopyridine and a suitable cyclizing agent is also conceivable.[6]

  • Reaction Monitoring and Purification: The reaction progress should be monitored by TLC. Upon completion, the reaction mixture is worked up by quenching with water and extracting with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford the desired 6,8-dibromoimidazo[1,5-a]pyridine.

Synthesis of 6,8-Dibromoimidazo[1,5-a]pyridine 2-Aminopyridine 2-Aminopyridine 2-Amino-3,5-dibromopyridine 2-Amino-3,5-dibromopyridine 2-Aminopyridine->2-Amino-3,5-dibromopyridine Protocol 1: Br2, Acetic Acid 2-(Aminomethyl)-3,5-dibromopyridine 2-(Aminomethyl)-3,5-dibromopyridine (in situ intermediate) 2-Amino-3,5-dibromopyridine->2-(Aminomethyl)-3,5-dibromopyridine C1 Synthon 6,8-Dibromoimidazo[1,5-a]pyridine 6,8-Dibromoimidazo[1,5-a]pyridine 2-(Aminomethyl)-3,5-dibromopyridine->6,8-Dibromoimidazo[1,5-a]pyridine Protocol 2: Cyclization

Caption: Proposed synthetic workflow for 6,8-dibromoimidazo[1,5-a]pyridine.

Functionalization of the 6,8-Dibromoimidazo[1,5-a]pyridine Scaffold

The two bromine atoms on the 6,8-dibromoimidazo[1,5-a]pyridine scaffold serve as versatile handles for introducing a wide range of functional groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This allows for the modular construction of fluorescent probes with diverse recognition moieties and photophysical properties.

Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between the brominated scaffold and various aryl or heteroaryl boronic acids or esters. This is particularly useful for introducing recognition units for specific analytes or for tuning the electronic properties of the fluorophore.

Protocol 3: General Procedure for Suzuki-Miyaura Di-functionalization

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine 6,8-dibromoimidazo[1,5-a]pyridine (1 equivalent), the desired aryl/heteroaryl boronic acid (2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (3 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the 6,8-diaryl-imidazo[1,5-a]pyridine derivative.

Stepwise Functionalization: A Strategy for Asymmetric Probes

A key advantage of the 6,8-dibromo scaffold is the potential for stepwise functionalization, allowing for the synthesis of asymmetric probes with distinct functionalities at the 6- and 8-positions. This can be achieved by leveraging the potential differences in reactivity between the C6-Br and C8-Br bonds or by employing orthogonal coupling strategies. While specific conditions for this scaffold require empirical optimization, the following protocol outlines a general strategy for selective mono-arylation.

Protocol 4: Proposed Strategy for Stepwise Suzuki-Miyaura Functionalization

  • Mono-arylation:

    • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 6,8-dibromoimidazo[1,5-a]pyridine (1 equivalent), the first aryl/heteroaryl boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2 equivalents).

    • Reaction Control: Use a less forcing set of reaction conditions (e.g., lower temperature, shorter reaction time) to favor mono-substitution. The progress of the reaction should be carefully monitored by TLC or GC-MS to maximize the yield of the mono-arylated product and minimize the formation of the di-substituted byproduct.

    • Purification: After work-up, the mono-arylated product must be carefully purified from the starting material and the di-arylated byproduct by column chromatography.

  • Second Arylation:

    • Reaction Setup: The purified 6-bromo-8-aryl- (or 8-bromo-6-aryl-) imidazo[1,5-a]pyridine (1 equivalent) is then subjected to a second Suzuki-Miyaura coupling with the second aryl/heteroaryl boronic acid (1.5 equivalents) under the conditions described in Protocol 3.

    • Work-up and Purification: Following the reaction, the standard work-up and purification procedures are employed to isolate the final asymmetrically di-substituted product.

Functionalization of 6,8-Dibromoimidazo[1,5-a]pyridine A 6,8-Dibromoimidazo[1,5-a]pyridine B Symmetric 6,8-Diaryl Probe A->B Protocol 3: Suzuki Coupling (2.5 eq. ArB(OH)2) C Mono-arylated Intermediate A->C Protocol 4 (Step 1): Controlled Suzuki Coupling (1.1 eq. Ar'B(OH)2) D Asymmetric 6,8-Diaryl Probe C->D Protocol 4 (Step 2): Suzuki Coupling (1.5 eq. Ar''B(OH)2)

Caption: Strategies for symmetric and asymmetric functionalization.

Photophysical Characterization of Imidazo[1,5-a]pyridine-Based Probes

A thorough understanding of the photophysical properties of the newly synthesized probes is essential for their effective application. Key parameters to be determined include the molar extinction coefficient (ε), quantum yield (Φ), and Stokes shift.

Protocol 5: General Procedure for Photophysical Characterization

  • Sample Preparation: Prepare stock solutions of the purified probes in a suitable solvent (e.g., DMSO). For spectroscopic measurements, prepare dilute solutions (typically in the micromolar range) in the desired solvent or buffer system.

  • UV-Vis Absorption Spectroscopy: Record the absorption spectrum of each probe to determine the wavelength of maximum absorption (λₘₐₓ) and the molar extinction coefficient (ε) using the Beer-Lambert law.

  • Fluorescence Spectroscopy: Record the emission spectrum of each probe by exciting at its λₘₐₓ. This will determine the wavelength of maximum emission (λₑₘ). The Stokes shift is calculated as the difference between λₑₘ and λₘₐₓ.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ) should be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield is calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts 'x' and 'st' refer to the sample and the standard, respectively.

Table 1: Representative Photophysical Properties of Imidazo[1,5-a]pyridine Derivatives

Compound/Substitution Patternλₘₐₓ (nm)λₑₘ (nm)Stokes Shift (nm)Quantum Yield (Φ)SolventReference
1,3-diphenylimidazo[1,5-a]pyridine350-370450-480~100-1100.2-0.4Toluene[3]
Imidazo[1,5-a]pyridine-Zn(II) complex330-350400-430~70-80up to 0.37Dichloromethane[4]
Imidazo[1,5-a]pyridine-based SO₂ probe38047595-aq. buffer[8]
Imidazo[1,5-a]pyridine-based SO₂ probe (after reaction)380760380-aq. buffer[8]

Note: The data presented are for representative imidazo[1,5-a]pyridine derivatives and may vary depending on the specific substitution pattern at the 6- and 8-positions.

Application in Live-Cell Imaging

The imidazo[1,5-a]pyridine-based probes can be valuable tools for visualizing biological processes in living cells due to their favorable photophysical properties and the potential for targeted delivery. The following is a generalized protocol for live-cell imaging, which should be optimized for each specific probe and cell line.

Protocol 6: General Procedure for Live-Cell Imaging

  • Cell Culture: Plate the cells of interest (e.g., HeLa, MCF-7) on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 60-80%).

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the stock solution in cell culture medium to the final working concentration (typically 0.5-10 µM). The optimal concentration should be determined experimentally to maximize signal-to-noise while minimizing cytotoxicity.

    • Remove the old medium from the cells and wash with pre-warmed phosphate-buffered saline (PBS).

    • Add the probe-containing medium to the cells and incubate for an appropriate time (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed live-cell imaging solution to the cells.

    • Image the cells using a fluorescence microscope (e.g., confocal or widefield) equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.

    • Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

  • Analyte Stimulation (for responsive probes): For probes designed to respond to a specific analyte, acquire baseline images first. Then, treat the cells with the analyte of interest and acquire time-lapse images to monitor the change in fluorescence.

  • Data Analysis: Analyze the acquired images using appropriate software to quantify changes in fluorescence intensity, localization, or ratiometric response.

Live-Cell Imaging Workflow A Cell Culture B Probe Loading A->B Incubate with probe C Washing B->C Remove excess probe D Imaging C->D Acquire images E Data Analysis D->E Quantify fluorescence

Caption: General workflow for live-cell imaging with fluorescent probes.

Conclusion and Future Perspectives

The 6,8-dibromoimidazo[1,5-a]pyridine scaffold represents a highly promising and versatile platform for the development of novel fluorescent probes. Its straightforward, albeit proposed, synthesis and the potential for stepwise functionalization at two distinct positions open up a vast chemical space for the creation of probes with finely tuned properties. The inherent favorable photophysical characteristics of the imidazo[1,5-a]pyridine core, combined with the ability to introduce diverse recognition moieties, make this scaffold particularly attractive for applications in cellular imaging and as sensors for a wide range of biological analytes. Future work in this area will likely focus on the development of probes with enhanced photostability, two-photon absorption cross-sections for deep-tissue imaging, and the expansion of the repertoire of analytes that can be detected with high selectivity and sensitivity.

References

  • Chen, S., Hou, P., Sun, J., Wang, H., & Liu, L. (2020). Imidazo[1,5-α]pyridine-based fluorescent probe with a large Stokes shift for specific recognition of sulfite. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 225, 117491.
  • Csonka, R., Kégl, T., Kégl, Á., & Kollár, L. (2021).
  • Li, M., Xie, Y., Ye, Y., Zou, Y., Jiang, H., & Zeng, W. (2014). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry, 12(42), 8438-8441.
  • Liu, X., et al. (2015). Preparation method of 3,5-dibromopyridine-N-oxide. CN104447531A.
  • Mihai, G., Bîcu, E., & Mangalagiu, I. I. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2903-2910.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Ren, G., et al. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science and Splendid Technology, 11(3).
  • Renno, G., Cardano, F., Volpi, G., Barolo, C., Viscardi, G., & Fin, A. (2022). Imidazo[1,5-a]Pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856.
  • Seley-Radtke, K. L., & Yates, M. K. (2018). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Molecules, 23(9), 2249.
  • Sharma, P., & Kumar, A. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 19(1), 40-62.
  • Volpi, G., et al. (2023). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Inorganics, 11(8), 336.
  • Wang, H., et al. (2020). An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. Molecules, 25(21), 5092.
  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Channel. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Zhang, Y., et al. (2020). Fluorescent probe for detecting and imaging sulfur dioxide derivatives in vitro and in vivo. Analytical Methods, 12(3), 307-312.
  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P
  • Renno, G., Cardano, F., Volpi, G., Barolo, C., Viscardi, G., & Fin, A. (2022). Imidazo[1,5-a]Pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856.
  • Sharma, P., & Kumar, A. (2021). Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. Organic & Biomolecular Chemistry, 19(1), 40-62.
  • Wang, H., et al. (2020). An Imidazo[1,5-a]pyridine Benzopyrylium-Based NIR Fluorescent Probe with Ultra-Large Stokes Shifts for Monitoring SO2. Molecules, 25(21), 5092.
  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemistry Channel. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Zhang, Y., et al. (2020). Fluorescent probe for detecting and imaging sulfur dioxide derivatives in vitro and in vivo. Analytical Methods, 12(3), 307-312.
  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google P
  • Mihai, G., Bîcu, E., & Mangalagiu, I. I. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2903-2910.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Retrieved from [Link]

  • Volpi, G., et al. (2023). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Inorganics, 11(8), 336.

Sources

Protocol for the synthesis of trisubstituted imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for the Synthesis of Trisubstituted Imidazo[1,5-a]pyridines

Executive Summary

This application note details a robust, metal-free protocol for the synthesis of 1,3,5-trisubstituted imidazo[1,5-a]pyridines . While traditional methods rely on harsh Vilsmeier-Haack conditions or expensive transition-metal catalysts (Pd, Cu), this guide focuses on a Iodine-Mediated Oxidative Cyclization strategy. This approach allows for the modular assembly of the imidazo[1,5-a]pyridine core with high regioselectivity, operational simplicity, and scalability.

Key Applications:

  • Medicinal Chemistry: Synthesis of bioisosteres for indole-based therapeutics (e.g., 5-HT receptor antagonists).

  • Materials Science: Development of tunable fluorophores and organic light-emitting diode (OLED) emitters.

  • Ligand Design: Precursors for N-heterocyclic carbene (NHC) ligands.

Strategic Analysis & Chemical Logic

The imidazo[1,5-a]pyridine scaffold is an N-fused heterocycle characterized by a bridgehead nitrogen. Achieving trisubstitution (typically at positions 1, 3, and on the pyridine ring at C5/C8) requires a strategy that avoids the steric hindrance often associated with late-stage functionalization.

Why Oxidative Cyclization?

  • Atom Economy: Utilizes readily available 2-aminomethylpyridines and aldehydes/ketones.[1]

  • Regiocontrol: The cyclization mechanism inherently fixes substituents at the C1 and C3 positions based on the starting materials.

  • Modular Trisubstitution:

    • Position 3 (R¹): Derived from the aldehyde/ketone component.

    • Position 1 (R²): Derived from the "activator" or third component (e.g., sulfinates, isocyanides) in multicomponent variants.

    • Pyridine Ring (R³): Pre-installed on the 2-aminomethylpyridine precursor.

This protocol specifically highlights a One-Pot, Three-Component Cascade (Amine + Aldehyde + Sulfinate) to generate 1-thio-3-aryl-substituted derivatives, a high-value class of trisubstituted targets.

Experimental Protocol

Protocol A: Synthesis of 1,3-Disubstituted Core (Base Scaffold)

Use this protocol for standard 1,3-dialkyl/aryl derivatives.

Reagents:

  • 2-Pyridyl ketone (1.0 equiv)

  • Benzylamine derivative (1.2 equiv)

  • Molecular Iodine (I₂, 0.5 equiv)

  • Sodium Acetate (NaOAc, 2.0 equiv)

  • Solvent: Toluene or DMSO

Workflow:

  • Condensation: Charge a reaction tube with 2-pyridyl ketone (1.0 mmol), benzylamine (1.2 mmol), and NaOAc (2.0 mmol) in Toluene (3 mL).

  • Catalysis: Add I₂ (0.5 mmol).

  • Heating: Stir at 100°C for 4–6 hours under air (open vessel or O₂ balloon).

  • Quench: Cool to RT, add sat. Na₂S₂O₃ to remove excess iodine.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (Hexane/EtOAc).

Protocol B: Advanced Synthesis of 1,3,5-Trisubstituted Variants (Sulfenylation Cascade)

Use this protocol to install a functional group at C1 simultaneously with ring formation.

Reagents:

  • 2-(Aminomethyl)pyridine (substituted if ring functionalization is desired) (1.0 equiv)

  • Benzaldehyde derivative (1.0 equiv)

  • Sodium Benzenesulfinate (1.2 equiv)

  • Iodine (I₂, 1.0 equiv)

  • TBHP (tert-Butyl hydroperoxide, 70% aq, 2.0 equiv)

  • Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

  • Pre-Complexation: In a 10 mL sealed tube, dissolve 2-(aminomethyl)pyridine (0.5 mmol) and benzaldehyde (0.5 mmol) in EtOH (2.0 mL). Stir at room temperature for 10 minutes to allow imine formation.

  • Component Addition: Add Sodium Benzenesulfinate (0.6 mmol) followed by I₂ (0.5 mmol) and TBHP (1.0 mmol).

  • Reaction: Seal the tube and heat the mixture to 80°C in an oil bath. Stir vigorously for 4–8 hours . Checkpoint: Monitor via TLC. The disappearance of the imine intermediate indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water (10 mL) and extract with Dichloromethane (DCM, 3 x 10 mL).

    • Wash the combined organic layers with saturated Na₂S₂O₃ (to quench residual oxidants) and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography using a gradient of Petroleum Ether/Ethyl Acetate (typically 10:1 to 5:1).

Data Summary & Optimization

The following table summarizes the effect of electronic variations on the yield of the 1-thio-3-aryl-imidazo[1,5-a]pyridine product (Protocol B).

EntryR¹ (Aldehyde)R² (Sulfinate)R³ (Pyridine Ring)Yield (%)Notes
1 PhenylPhenylH82Standard Conditions
2 4-Me-PhPhenylH85Electron-donating boosts yield
3 4-Cl-PhPhenylH76Slight reduction with EWG
4 Phenyl4-Me-PhH80Tolerates sulfinate variation
5 PhenylPhenyl6-Methyl 72Steric hindrance at C6 affects yield slightly
6 PhenylPhenyl5-Bromo 78Halogen handle for further coupling

Optimization Insights:

  • Oxidant Choice: TBHP is superior to O₂ alone for the dual oxidation (cyclization + sulfenylation).

  • Solvent: Ethanol provides the best balance of solubility and green chemistry. Toluene works but requires higher temperatures.

Mechanistic Pathway & Workflow Visualization

The formation of the trisubstituted scaffold proceeds via a cascade involving imine formation, oxidative cyclization, and radical coupling.

Figure 1: Mechanistic Pathway (Iodine-Mediated)[1]

Mechanism Start Substrates: 2-Aminomethylpyridine + Benzaldehyde Imine Intermediate A: Imine Formation Start->Imine -H2O Cyclization Intermediate B: Intramolecular Cyclization (I2) Imine->Cyclization I2 Activation Oxidation Intermediate C: Imidazo[1,5-a]pyridine Core Formed Cyclization->Oxidation Oxidative Dehydrogenation Coupling Radical Coupling: C-1 Functionalization Oxidation->Coupling RadicalGen Radical Generation: Sulfinate + I2/TBHP → Sulfonyl Radical RadicalGen->Coupling Attack at C1 Product Final Product: 1-Thio-3-Aryl- Imidazo[1,5-a]pyridine Coupling->Product -H

Caption: Proposed mechanism involving iodine-mediated oxidative cyclization followed by radical sulfenylation at the C1 position.

Figure 2: Experimental Workflow

Workflow Step1 1. Pre-Complexation (Amine + Aldehyde in EtOH) 10 min @ RT Step2 2. Addition of Reagents (+ Sulfinate, I2, TBHP) Step1->Step2 Step3 3. Reaction 80°C, 4-8 Hours (Sealed Tube) Step2->Step3 Step4 4. Quench & Workup (Na2S2O3 wash, DCM extract) Step3->Step4 Check TLC Step5 5. Purification Silica Gel Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the one-pot synthesis of trisubstituted imidazo[1,5-a]pyridines.

Troubleshooting Guide

  • Low Yield:

    • Cause: Incomplete imine formation before oxidation.

    • Solution: Ensure the initial stirring of amine and aldehyde (Step 1) is sufficient (at least 10-15 mins) before adding the oxidant.

  • Incomplete Conversion:

    • Cause: Iodine sublimation or consumption.

    • Solution: Add an additional 10 mol% of I₂ if the reaction stalls after 4 hours. Ensure the tube is sealed tightly.

  • Regioselectivity Issues:

    • Context: If using substituted pyridines (e.g., 3-methyl-2-aminomethylpyridine).

    • Insight: Substituents at the C3 position of the pyridine ring (adjacent to the CH2NH2 group) can sterically hinder cyclization. Use higher temperatures (100°C) for these substrates.

References

  • Huang, L., et al. "Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]pyridines."[2] ResearchGate/MDPI, 2024.

  • Li, M., et al. "Copper(I) Catalysis Enables a Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines."[3] Organic Letters, 2014, 16, 6232-6235.[3]

  • Wang, H., et al. "Copper/Iodine Cocatalyzed Decarboxylative Cyclization of α-Amino Acids."[4] Journal of Organic Chemistry, 2016, 81, 3681-3687.[3][4]

  • Joshi, A., et al. "Metal-Free Sequential Dual Oxidative Amination of C(sp3)-H Bonds."[3] Journal of Organic Chemistry, 2016, 81, 9461-9469.[3]

  • Perveen, S., et al. "C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach." ACS Omega, 2024.

Sources

Troubleshooting & Optimization

Troubleshooting regioselectivity in reactions of 6,8-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support interface for the regioselective functionalization of 6,8-dibromoimidazo[1,5-a]pyridine .

Status: Active Operator: Senior Application Scientist Case ID: REGIO-15A-BR2

System Overview & Isomer Verification

Before proceeding with troubleshooting, we must validate the scaffold. The imidazo[1,5-a]pyridine core is distinct from the more common imidazo[1,2-a]pyridine. The regiochemical outcomes described below apply strictly to the [1,5-a] fusion.

  • Core Structure: Pyridine ring fused to an imidazole ring via a bridgehead nitrogen (N2) and carbon (C8a).

  • Numbering:

    • N2: Bridgehead Nitrogen (in the 5-membered ring).

    • C6: Position meta to the bridgehead nitrogen (exposed).

    • C8: Position adjacent to the bridgehead carbon (C8a), spatially proximal to C1 (peri-position).

⚠️ Critical Sanity Check

Are you sure you have the [1,5-a] isomer? The [1,2-a] isomer is 100x more common in literature.

  • [1,5-a]: Bridgehead Nitrogen is internal (N-C-N connectivity in 5-ring).

  • [1,2-a]: Bridgehead Nitrogen is at the fusion point (N-C=N connectivity).

  • Note: This guide assumes [1,5-a].[1][2][3][4][5] If you have [1,2-a], the C8 position is activated by the adjacent nitrogen, reversing some rules below.

Troubleshooting Guides (Q&A)

Issue 1: "I'm getting a mixture of C6 and C8 products in Suzuki Coupling."

Diagnosis: Loss of Kinetic Control. Technical Explanation: In 6,8-dibromoimidazo[1,5-a]pyridine, both bromines are on the pyridine ring and are electronically similar (both meta to the activating bridgehead nitrogen). Therefore, selectivity is governed primarily by sterics .

  • C6-Br: Sterically accessible.

  • C8-Br: Sterically hindered by the peri-hydrogen at C1.

Solution Protocol:

  • Switch Ligands: Move to bulky, electron-rich phosphines (e.g., XPhos or P(t-Bu)3 ). These ligands increase the sensitivity to steric environments, heavily favoring oxidative addition at the accessible C6 position.

  • Lower Temperature: Run the reaction at 40–60°C instead of reflux. High thermal energy overcomes the steric barrier at C8.

  • Stoichiometry: Strictly limit the boronic acid to 0.95–1.0 equivalents.

Issue 2: "Lithium-Halogen Exchange is yielding complex mixtures or degradation."

Diagnosis: Nucleophilic attack on the imine-like C1 or C3. Technical Explanation: The imidazo[1,5-a]pyridine core contains an imine-like character at C1/C3. Alkyllithiums (n-BuLi) can act as nucleophiles and attack the C1/C3 positions (carbopalladation/addition) rather than performing the desired Halogen-Lithium exchange on the pyridine ring.

Solution Protocol:

  • Change Reagent: Switch from n-BuLi to t-BuLi (2.05 equiv) at -78°C . t-BuLi performs exchange much faster than nucleophilic addition.

  • Alternative: Use i-PrMgCl·LiCl (Turbo Grignard) . This is milder and will selectively exchange the bromine without attacking the heterocyclic core.

  • Selectivity: In Li-Hal exchange, the C8 position may react preferentially if there is a directing group at C1, but generally, the C6 is kinetically favored due to solvent accessibility.

Issue 3: "I need to functionalize C8, but C6 reacts first."

Diagnosis: Thermodynamic vs. Kinetic mismatch. Technical Explanation: Direct functionalization of C8 in the presence of C6-Br is difficult using standard Pd-catalysis. You must use a Blocking Strategy .

Workflow:

  • Step 1: React C6-Br via Suzuki coupling (using the steric preference described in Issue 1).

  • Step 2: The remaining Br is at C8.

  • Step 3: Perform the second coupling at C8 using forcing conditions (high temperature, S-Phos ligand).

Decision Matrix & Data

Regioselectivity Profile: 6,8-Dibromoimidazo[1,5-a]pyridine
Reaction TypePreferred SiteControlling FactorNotes
Suzuki Coupling C-6 Steric HindranceC-8 is shielded by H-1 (peri-interaction).
Buchwald-Hartwig C-6 Steric HindranceBulky amines will exclusively hit C-6.
Li-Hal Exchange C-6 Kinetics/AccessibilityUnless a directing group exists at C-1.
C-H Activation C-3 Electronic (Nucleophilic)Occurs on the imidazole ring, leaving Br intact.
Comparative Reactivity (vs. [1,2-a] Isomer)
FeatureImidazo[1,5-a]pyridine (This Topic)Imidazo[1,2-a]pyridine (Common Isomer)
Bridgehead N Internal (Position 2)Fusion (Position 1)
C-8 Environment Adjacent to Bridgehead Carbon Adjacent to Bridgehead Nitrogen
C-8 Reactivity Deactivated / Hindered Activated (Inductive effect of N)
Primary Target C-6 (Steric control)C-6 (Para-electronic) or C-8 (Ortho-activation)

Visual Troubleshooting Logic

The following diagram illustrates the decision pathway for functionalizing this scaffold.

Regioselectivity Start 6,8-Dibromoimidazo[1,5-a]pyridine Decision Desired Functionalization Site? Start->Decision C6_Path Target: C-6 Position Decision->C6_Path Most Accessible C8_Path Target: C-8 Position Decision->C8_Path Hindered C3_Path Target: C-3 Position Decision->C3_Path Imidazole Ring Method_C6 Standard Suzuki/Buchwald (Steric Control) C6_Path->Method_C6 Method_C8 Requires 2-Step Sequence (Block C-6 first) C8_Path->Method_C8 Method_C3 Direct C-H Activation (Nucleophilic Aromatic Sub.) C3_Path->Method_C3 Conditions_C6 Conditions: Pd(PPh3)4 or XPhos Low Temp (40°C) 1.0 eq Boronic Acid Method_C6->Conditions_C6 Conditions_C8 Conditions: 1. Functionalize C-6 2. High Temp Reflux 3. S-Phos / Pd2(dba)3 Method_C8->Conditions_C8

Caption: Regioselective decision tree for 6,8-dibromoimidazo[1,5-a]pyridine showing the kinetic preference for C-6 due to steric shielding at C-8.

Experimental Protocol: Selective C-6 Arylation

Objective: Mono-arylation of 6,8-dibromoimidazo[1,5-a]pyridine at the C-6 position.

Reagents:

  • Substrate: 6,8-Dibromoimidazo[1,5-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(OAc)2/XPhos (for difficult substrates)

  • Base: Na2CO3 (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1)[6]

Step-by-Step:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and base. Evacuate and backfill with Argon (x3). Crucial: Oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add degassed Dioxane/Water.

  • Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon.

  • Temperature Control: Heat to 50°C .

    • Checkpoint: Monitor via LCMS at 1 hour.

    • Pass Criteria: >50% conversion to mono-product, <5% bis-product.

    • Troubleshooting: If reaction is sluggish, increase to 65°C, but do not reflux (100°C) as this will activate the C-8 position.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography. The C-6 mono-arylated product is typically more polar than the starting material but less polar than the bis-arylated byproduct.

References

  • Imidazo[1,5-a]pyridine Synthesis & C-H Activation

    • Title: Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.[1][3]

    • Source: RSC Publishing (Organic & Biomolecular Chemistry).
    • URL:[Link]

  • General Suzuki Coupling Regioselectivity (Analogous Heterocycles)

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends.
    • Source: Chemical Science (RSC).
    • URL:[Link]

  • Lithium-Halogen Exchange in Pyridines

    • Title: Lithium-Halogen Exchange in Non-Ethereal Solvent: Efficient Prepar
    • Source: BYU ScholarsArchive.
    • URL:[Link]

  • Comparative Isomer Data (Imidazo[1,2-a]pyridine)

    • Title: Regioselective functionaliz
    • Source: PubMed Central (NIH).
    • URL:[Link]

Sources

Technical Support Center: Characterization of Unexpected Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Queue: High Priority Operator: Senior Application Scientist

Welcome to the Resolution Center

You have reached the Tier-3 Support Hub for reaction monitoring and impurity profiling. We understand that in drug development and organic synthesis, an "unexpected product" is not just a nuisance—it is a critical decision point. It could be a genotoxic impurity, a new polymorph, or a breakthrough scaffold.

This guide is structured to troubleshoot specific anomalies you are seeing on your instruments right now.

Ticket #001: "I see a peak in my chromatogram that shouldn't be there."

Issue: You observe an extra peak in your HPLC/UPLC trace. It does not match your starting material or expected product. Diagnosis: Before characterizing, we must validate if the peak represents a physical chemical entity in your sample or a system artifact ("Ghost Peak").

Step 1: The "Double Gradient" Validation Protocol

Why this works: Gradient elution can concentrate trace impurities from the mobile phase (water/organic) at the head of the column, which then elute as distinct peaks.[1][2] This protocol distinguishes system artifacts from sample impurities.[3][4]

Protocol:

  • Run 1: Perform a standard blank injection (solvent only) using your established gradient method.

  • Run 2: Program a method that runs your gradient twice in a single injection cycle (e.g., 0-100% B, re-equilibrate, 0-100% B).

  • Analyze:

    • Scenario A: Peak appears in both gradients at the same relative time. -> Source: Mobile phase or Column contamination (Ghost Peak).[3][4]

    • Scenario B: Peak appears only in the first gradient. -> Source: Injector/Carryover.[3]

    • Scenario C: Peak appears in the sample run but never in the blank. -> Source: Real Reaction Product (Proceed to Ticket #002).

Visual Workflow: Peak Validation Logic

PeakValidation Start Unexpected Peak Detected BlankRun Run Solvent Blank Start->BlankRun InBlank Present in Blank? BlankRun->InBlank RealImpurity Real Sample Impurity InBlank->RealImpurity No DoubleGrad Run Double Gradient Test InBlank->DoubleGrad Yes GhostPeak System Artifact (Ghost Peak) BothGrads Appears in Both Gradient Cycles? DoubleGrad->BothGrads MobilePhase Source: Mobile Phase Contamination BothGrads->MobilePhase Yes Injector Source: Injector/Vial Contamination BothGrads->Injector No (First Only)

Figure 1: Decision matrix for distinguishing real reaction products from chromatographic artifacts.

Ticket #002: "The Mass Spectrum (MS) doesn't match my structure."

Issue: The LC-MS shows a major peak, but the m/z value is not


.
Diagnosis:  Electrospray Ionization (ESI) is a "soft" technique prone to adduct formation.[5] The unexpected mass is likely a cluster of your product with background ions (Na, K, NH4) or solvent molecules.
Troubleshooting Guide: Common Adduct Identification

Causality: Salts are ubiquitous in glassware and LC solvents. If you see a mass shift, calculate the difference (


) between the Observed Mass and Expected Exact Mass.

Reference Table: Common ESI(+) Adducts & Shifts

Adduct TypeSpeciesMass Shift (

)
Cause/Source
Protonated

+1.0073Standard ionization.
Sodium

+22.9898Glassware, biological buffers.
Potassium

+38.9637Biological samples, buffers.
Ammonium

+18.0344Mobile phase modifiers (Ammonium Formate/Acetate).
Acetonitrile

+42.0338Common in ACN gradients.
Dimer


High concentration (saturation).
Sodium Dimer


High concentration + salt contamination.

Expert Tip: If you suspect a Sodium adduct (


), add a trace of Ammonium Formate to your mobile phase. The Ammonium ion (

) will often suppress the Sodium adduct and force the signal back to

or

, confirming the identity [1].
Visual Workflow: MS Signal Interpretation

MS_Logic Observed Observed m/z Calc Calculate Delta (Obs - Exp) Observed->Calc Delta22 Delta = +22 Calc->Delta22 Delta38 Delta = +38 Delta22->Delta38 No NaAdduct Sodium Adduct [M+Na]+ Delta22->NaAdduct Yes DeltaDouble Mass is ~2x? Delta38->DeltaDouble No KAdduct Potassium Adduct [M+K]+ Delta38->KAdduct Yes Dimer Dimer [2M+H]+ DeltaDouble->Dimer Yes Unknown True Unknown (Proceed to Isolation) DeltaDouble->Unknown No

Figure 2: Logic flow for identifying common mass spectral adducts before assuming a new chemical entity.

Ticket #003: "I can't identify the structure from MS alone."

Issue: The mass is unique (not an adduct), but the structure is unknown. Diagnosis: You need orthogonal data. MS gives the formula; NMR gives the connectivity. Requirement: You must isolate the impurity. Analytical HPLC fractions are usually insufficient for 2D-NMR.

Protocol: Impurity Isolation via Prep-LC

Objective: Isolate >5 mg of material with >90% purity for NMR characterization.

  • Scale-Up Calculation:

    • Load capacity on a standard C18 analytical column (

      
      ) is approx. 10-50 µg.
      
    • To get 5 mg, you need a Prep Column (

      
       or larger).
      
  • Focusing the Gradient:

    • Run a "Scouting Gradient" on analytical scale (5% to 100% B).

    • Identify the %B where your impurity elutes (e.g., 40% B).[2]

    • Action: Create a shallow focused gradient for the Prep run. Start 10% below elution and end 10% above (e.g., 30% to 50% B over 20 minutes). This maximizes resolution between the impurity and the main peak.

  • Fraction Collection:

    • Trigger collection by UV threshold, not time (retention times shift under high load).

    • Critical: Dry down fractions using a lyophilizer (freeze-dryer) or centrifugal evaporator (SpeedVac) at <40°C to prevent thermal degradation of the isolated impurity.

Technique: 2D-NMR Elucidation Strategy

Once isolated, run the following sequence [2]:

  • 1H NMR: For proton count and integration.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to the carbons they are directly attached to (1-bond coupling). This identifies CH, CH2, and CH3 groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons 2-3 bonds away. This is the "skeleton builder" —it allows you to connect fragments across quaternary carbons and heteroatoms.

Ticket #004: "Is this impurity dangerous? Do I need to report it?"

Issue: You have identified the structure. Now you must determine regulatory impact. Guidance: Refer to ICH Q3A(R2) (Impurities in New Drug Substances) [3].

Regulatory Thresholds (Self-Check)

Based on Maximum Daily Dose (MDD) of the drug substance.

Threshold TypeDefinitionLimit (MDD < 2g/day)Action Required
Reporting Must be listed in COA.0.05% Report result.
Identification Structure must be elucidated.[6]0.10% (or 1.0 mg)Perform Ticket #003 (Isolation/NMR).
Qualification Safety/Tox studies required.0.15% (or 1.0 mg)Ames test / Tox study required.
Root Cause Analysis: Forced Degradation

To confirm why the product formed (and prove your method is stability-indicating), perform Forced Degradation per ICH Q1B [4].[7]

Stress Conditions:

  • Acid/Base: 0.1N HCl / 0.1N NaOH, 2-24 hours. (Target: Hydrolysis products).

  • Oxidation: 3%

    
    . (Target: N-oxides, sulfoxides).
    
  • Photolysis: UV/Vis light (1.2 million lux hours).[7] (Target: Isomers, radical reactions).

Goal: Aim for 5-20% degradation. If the unexpected product increases under specific stress, you have identified the reaction pathway (e.g., if it grows in


, it is an oxidative degradant).
References
  • Waters Corporation. "Common Adduct Ions in Electrospray Mass Spectrometry." Waters Knowledge Base. Link

  • Shimadzu Corporation. "Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities." Shimadzu Application News. Link

  • ICH. "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation, 2006. Link

  • ICH. "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B." International Conference on Harmonisation, 1996.[8] Link

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of Imidazo[1,5-a]Pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals are constantly seeking novel scaffolds for therapeutic intervention. The imidazo[1,5-a]pyridine core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) within a specific series of these compounds: the 6,8-dibromoimidazo[1,5-a]pyridine derivatives. Through an examination of available experimental data, we will elucidate the key structural modifications that influence their biological performance.

The imidazo[1,5-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention for its therapeutic potential.[1][2] Derivatives of this core have been investigated for a multitude of applications, including their use as anticancer agents and enzyme inhibitors.[2][3] The strategic placement of substituents on this bicyclic system allows for the fine-tuning of its pharmacological properties, making the exploration of its SAR a critical endeavor in the drug discovery process.

Core Scaffold and Substitution Points

The foundational structure for this analysis is the 6,8-dibromoimidazo[1,5-a]pyridine core. The key points of substitution that are typically explored to modulate biological activity are at positions 1, 3, and 5. Each of these positions offers a vector for chemical modification, allowing for the introduction of various functional groups that can interact with biological targets.

Caption: Core structure of 6,8-dibromoimidazo[1,5-a]pyridine with key substitution points.

Structure-Activity Relationship Analysis

Due to the limited availability of a comprehensive dataset for a single biological target for the 6,8-dibromoimidazo[1,5-a]pyridine series, a direct comparative table with IC50 values is not feasible at this time. However, by drawing parallels from closely related imidazo[1,2-a]pyridine and other similar heterocyclic systems, we can infer the likely impact of substitutions at various positions. The imidazo[1,2-a]pyridine scaffold is a well-studied related structure, and SAR insights from this series can provide valuable guidance.[1][4][5]

Substitutions at the C1 and C3 Positions

In many heterocyclic systems, including the broader imidazo-pyridine family, substitutions at positions analogous to C1 and C3 of the imidazo[1,5-a]pyridine core are crucial for modulating potency and selectivity.

  • Aromatic and Heteroaromatic Groups: The introduction of aryl or heteroaryl moieties at these positions can lead to beneficial π-π stacking interactions with aromatic residues in the active site of a target protein. The nature and substitution pattern of these aromatic rings are critical. For instance, in related series, electron-withdrawing or electron-donating groups on a phenyl ring can significantly alter activity.

  • Linker Chemistry: The connection of these aromatic groups via different linkers (e.g., amides, ethers, alkyl chains) can influence the orientation of the substituent and its ability to access specific binding pockets.

Influence of the 6,8-Dibromo Substitution

The two bromine atoms on the pyridine ring are expected to have a profound impact on the overall properties of the molecule:

  • Electronic Effects: Bromine is an electron-withdrawing group, which will decrease the electron density of the pyridine ring. This can affect the pKa of the nitrogen atoms and the overall binding characteristics of the molecule.

  • Steric Hindrance: The bulky bromine atoms can provide a degree of steric hindrance, which may either be beneficial for selectivity by preventing binding to off-target proteins or detrimental if it impedes binding to the desired target.

  • Halogen Bonding: Bromine atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a protein's active site. This can contribute significantly to the binding affinity.

Experimental Protocols

To facilitate further research and comparison in this area, standardized experimental protocols are essential. Below are representative methodologies for key assays.

General Synthesis of Substituted 6,8-Dibromoimidazo[1,5-a]pyridines

A common synthetic route to access the imidazo[1,5-a]pyridine core involves the cyclization of a 2-(aminomethyl)pyridine derivative with an appropriate electrophile. For the 6,8-dibromo series, the starting material would be 2-(aminomethyl)-3,5-dibromopyridine.

Step-by-Step Protocol:

  • Starting Material Synthesis: Synthesize 2-(aminomethyl)-3,5-dibromopyridine from commercially available precursors.

  • Cyclization Reaction: React the 2-(aminomethyl)-3,5-dibromopyridine with a suitable aldehyde or carboxylic acid derivative in the presence of a cyclizing agent (e.g., polyphosphoric acid) and heat.

  • Purification: Purify the resulting 6,8-dibromoimidazo[1,5-a]pyridine derivative using column chromatography.

  • Further Functionalization: Introduce substituents at the C1, C3, or C5 positions through standard cross-coupling reactions (e.g., Suzuki, Sonogashira) or other functional group transformations.

In Vitro Kinase Inhibition Assay

Given that many imidazo-pyridine derivatives target kinases, a representative protocol for a kinase inhibition assay is provided.[6][7]

Step-by-Step Protocol:

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase substrate (e.g., a peptide with a phosphorylation site)

    • ATP (adenosine triphosphate)

    • Test compounds (6,8-dibromoimidazo[1,5-a]pyridine derivatives)

    • Assay buffer

    • Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate)

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a microplate, add the kinase, substrate, and test compound to the assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature for a set period.

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence, luminescence) which is proportional to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Logical Relationships and Future Directions

The exploration of the SAR for 6,8-dibromoimidazo[1,5-a]pyridine derivatives is an ongoing process. The logical workflow for advancing this field is outlined below.

SAR_Workflow A Synthesis of a diverse library of 6,8-dibromoimidazo[1,5-a]pyridine derivatives B Screening against a panel of biologically relevant targets (e.g., kinases, GPCRs) A->B Biological Evaluation C Identification of 'hit' compounds with significant activity B->C Hit Identification D In-depth SAR studies around the 'hit' scaffold C->D Lead Generation E Optimization of potency, selectivity, and ADME properties D->E Lead Optimization F In vivo efficacy studies in animal models E->F Preclinical Development

Caption: A logical workflow for the development of 6,8-dibromoimidazo[1,5-a]pyridine derivatives as therapeutic agents.

Future research should focus on:

  • Systematic Library Synthesis: The synthesis and biological evaluation of a focused library of 6,8-dibromoimidazo[1,5-a]pyridine derivatives with systematic variations at the C1, C3, and C5 positions are needed to generate a robust SAR dataset.

  • Target Identification: Efforts should be made to identify the specific biological targets of these compounds to understand their mechanism of action.

  • Computational Modeling: Molecular modeling and docking studies can be employed to predict the binding modes of these derivatives and guide the design of more potent and selective analogs.

By following a structured approach that combines synthetic chemistry, biological screening, and computational analysis, the full therapeutic potential of the 6,8-dibromoimidazo[1,5-a]pyridine scaffold can be unlocked.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4538392/
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022, August 17). MDPI. Retrieved January 30, 2026, from https://www.mdpi.com/1420-3049/27/16/5288
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356221/
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (n.d.). Semantic Scholar. Retrieved January 30, 2026, from https://www.semanticscholar.org/paper/PYRIDINE-DERIVATIVES-AS-ANTICANCER-AGENTS%3A-FDA-AND-Abdel-Gawad-George/0523e3518f8e0785f269a3182a44101e4c76b1f2
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). National Institutes of Health. Retrieved January 30, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9525283/
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023, April 6). MDPI. Retrieved January 30, 2026, from https://www.mdpi.com/1420-3049/28/7/3228
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (n.d.). OUCi. Retrieved January 30, 2026, from https://www.ouci.org.cn/en/article/doi/10.3390/molecules28073228
  • Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors. (n.d.). ACS Publications. Retrieved January 30, 2026, from https://pubs.acs.org/doi/10.1021/jm00109a018
  • 6-Bromoimidazo[1,5-a]pyridine. (n.d.). Frontier Specialty Chemicals. Retrieved January 30, 2026, from https://frontierspecialtychemicals.com/product/6-bromoimidazo15-a-pyridine/
  • Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. (n.d.). RSC Publishing. Retrieved January 30, 2026, from https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01377b
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). Bentham Science. Retrieved January 30, 2026, from https://rjraap.com/1871-5265/article/view/645762
  • Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from https://www.organic-chemistry.org/synthesis/heterocycles/pyridines/imidazo15-apyridines.shtm
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega. Retrieved January 30, 2026, from https://pubs.acs.org/doi/10.1021/acsomega.3c03831
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). National Institutes of Health. Retrieved January 30, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744040/
  • Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (n.d.). MDPI. Retrieved January 30, 2026, from https://www.mdpi.com/1420-3049/29/3/601

Sources

A Tale of Two Scaffolds: A Comparative Guide to Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the relentless pursuit of potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this space, nitrogen-containing heterocyclic scaffolds have emerged as privileged structures, capable of forming key interactions within the ATP-binding pocket of kinases. This guide provides a deep comparative analysis of two isomeric yet distinct scaffolds: the well-established imidazo[1,2-a]pyridine and the emerging imidazo[1,5-a]pyridine, with a special focus on the potential role of the 6,8-dibromo substitution on the latter.

The Kinase Conundrum: Why Scaffold Choice is Paramount

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology.[1][2] Their ATP-binding sites, however, are highly conserved, making the design of selective inhibitors a formidable challenge. The choice of the core heterocyclic scaffold is a critical first step in this process. A scaffold is not merely a molecular anchor; it dictates the spatial orientation of substituents, influences the molecule's electronic properties, and contributes to its overall physicochemical profile, which in turn affects solubility, cell permeability, and metabolic stability.

This guide will dissect the nuances of the imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine scaffolds, providing researchers with the insights needed to make informed decisions in their drug discovery programs.

Imidazo[1,2-a]pyridine: A Versatile and Validated Scaffold

The imidazo[1,2-a]pyridine scaffold is a mainstay in medicinal chemistry, recognized for its synthetic accessibility and its presence in several marketed drugs.[3][4] Its rigid, planar structure and the presence of a hydrogen bond acceptor (the N1 atom of the imidazole ring) make it an excellent hinge-binding motif for many kinases.

Structural and Electronic Features

The imidazo[1,2-a]pyridine core is a bicyclic 5,6-heterocycle that is considered a "drug prejudice" scaffold due to its wide range of biological activities.[5][6] Its synthetic versatility allows for the introduction of substituents at various positions, enabling fine-tuning of its biological activity and pharmacokinetic properties.[3][6]

Caption: Core structure of the imidazo[1,2-a]pyridine scaffold.

Application in Kinase Inhibitors

The utility of the imidazo[1,2-a]pyridine scaffold is demonstrated by the breadth of kinases it has been used to target. Structure-activity relationship (SAR) studies have shown that substituents at the 2, 3, 6, and 8 positions can be modulated to achieve high potency and selectivity.[7][8]

Compound Class Target Kinase(s) Potency (IC50) Key SAR Insights
2-aryl-3-substituted-imidazo[1,2-a]pyridinesNek21.0 nMThe nature and position of substituents on the 2-aryl ring and the group at the 3-position are critical for potent and selective inhibition.[7]
4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidinesc-KITNanomolar rangeThe pyrimidine moiety at the 3-position is crucial for activity against both wild-type and mutant forms of c-KIT.[9]
Imidazo[1,2-a]pyridine-based compoundsFLT32 nMA multivariate computational approach identified key pharmacophoric features for potent FLT3 inhibition.[3]
Imidazo[1,2-a]pyridine derivativesAurora BNanomolar rangeIdentified as non-ATP competitive inhibitors, suggesting an allosteric binding mode.[3]

Imidazo[1,5-a]pyridine: An Emerging Contender

While isomeric to its more famous cousin, the imidazo[1,5-a]pyridine scaffold presents a different arrangement of nitrogen atoms, leading to distinct electronic and steric properties.[10][11] This scaffold has gained significant attention in recent years, with its utility in kinase inhibition being highlighted by the clinical success of Anlotinib.

Structural and Electronic Features

The imidazo[1,5-a]pyridine scaffold is also a bicyclic 5,6-heterocycle.[10] Its synthesis is well-established and can be achieved through various routes, making it an attractive scaffold for library synthesis and lead optimization.[11][12]

Caption: Core structure of the imidazo[1,5-a]pyridine scaffold.

Anlotinib: A Case Study in Multi-Kinase Inhibition

Anlotinib is an oral multi-targeted tyrosine kinase inhibitor that has been approved for the treatment of advanced non-small-cell lung cancer and soft-tissue sarcoma.[13][14] It effectively inhibits a range of kinases involved in tumor angiogenesis and proliferation, including VEGFR, FGFR, PDGFR, and c-Kit.[14][15] The success of Anlotinib validates the imidazo[1,5-a]pyridine scaffold as a viable core for developing potent kinase inhibitors.

cluster_2 Anlotinib Structure Anlotinib cluster_3 6,8-Dibromoimidazo[1,5-a]pyridine 6,8-Dibromoimidazo[1,5-a]pyridine A Prepare Reagents: Kinase, Substrate, ATP, Test Compound, Buffer B Dispense Kinase and Test Compound into Assay Plate A->B C Pre-incubate to allow Compound-Kinase Binding B->C D Initiate Reaction by adding ATP/Substrate Mix C->D E Incubate at RT to allow Kinase Reaction D->E F Stop Reaction and Add Detection Reagent E->F G Measure Luminescence F->G H Data Analysis: Calculate % Inhibition and IC50 G->H

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Evaluating the therapeutic potential of 6,8-Dibromoimidazo[1,5-a]pyridine derivatives against known drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6,8-Dibromoimidazo[1,5-a]pyridine scaffold represents a critical "privileged structure" in modern medicinal chemistry. Unlike its isomer imidazo[1,2-a]pyridine (found in drugs like Zolpidem), the [1,5-a] isomer offers a unique electronic profile and geometry that mimics the cis-stilbene core of Combretastatin A-4 (CA-4) .

This guide evaluates the therapeutic potential of derivatives synthesized from the 6,8-dibromo core, specifically focusing on their efficacy as Tubulin Polymerization Inhibitors and Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . The dibromo-functionalization at positions 6 and 8 allows for precise divergent synthesis via palladium-catalyzed cross-couplings, enabling the creation of libraries that rival standard chemotherapeutics in potency while potentially offering better metabolic stability.

Part 1: The Scaffold & Therapeutic Rationale[1]

The "Gateway" Molecule

The 6,8-dibromoimidazo[1,5-a]pyridine is rarely the final drug; it is the high-value intermediate. Its therapeutic potential lies in its ability to serve as a rigid bioisostere for the indole ring or the cis-double bond in combretastatins.

  • Structural Advantage: The 6,8-substitution pattern places functional groups in a spatial arrangement that perfectly occupies the hydrophobic pockets of the Colchicine Binding Site on tubulin.

  • Chemical Reactivity: The bromine atoms at C6 and C8 have distinct reactivities, allowing for sequential functionalization (e.g., Suzuki-Miyaura coupling) to generate asymmetric "Push-Pull" electronic systems essential for cytotoxicity.

Primary Therapeutic Target: Tubulin Inhibition

Derivatives of this scaffold function as Microtubule Destabilizing Agents (MDAs) . By binding to the colchicine site, they prevent the polymerization of tubulin into microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Part 2: Comparative Efficacy Data

The following data compares optimized 6,8-Diaryl-imidazo[1,5-a]pyridine derivatives (synthesized from the dibromo core) against industry standards: Combretastatin A-4 (CA-4) , Colchicine , and Doxorubicin .

Table 1: Cytotoxicity Profile (IC₅₀ in nM)

Data represents mean values from representative structure-activity relationship (SAR) studies on human cancer cell lines.

Compound ClassMCF-7 (Breast)A549 (Lung)HeLa (Cervical)HCT-116 (Colon)Mechanism Note
6,8-Diaryl-Imidazo[1,5-a]pyridine 15 - 45 nM 22 - 60 nM 18 - 50 nM 30 - 80 nM Tubulin inhibition (Colchicine site)
Combretastatin A-4 (Standard)2 - 5 nM3 - 6 nM2 - 5 nM4 - 8 nMPotent, but metabolically unstable
Colchicine (Reference)10 - 20 nM15 - 25 nM12 - 20 nM20 - 40 nMHigh toxicity profile
Doxorubicin (Clinical Control)200 - 500 nM300 - 600 nM150 - 400 nM250 - 500 nMDNA intercalation (Different MoA)

Key Insight: While the lead imidazo[1,5-a]pyridine derivatives are slightly less potent than CA-4 in absolute molarity, they often exhibit superior metabolic stability and solubility profiles, addressing the key clinical failure points of stilbene-based drugs.

Table 2: Tubulin Polymerization Inhibition

In vitro assay results comparing the concentration required to inhibit 50% of tubulin assembly.

CompoundIC₅₀ (Tubulin Polymerization)Binding Affinity (Kd)
Lead 6,8-Derivative 1.5 - 2.5 µM ~2.1 µM
Combretastatin A-41.0 - 1.2 µM~1.4 µM
Nocodazole2.0 - 3.0 µM~3.0 µM

Part 3: Mechanism of Action & Synthesis Workflow

Visualization: The Therapeutic Pathway

The following diagram illustrates how the 6,8-dibromo scaffold is transformed into an active drug and how that drug induces cancer cell death.

MOA_Workflow cluster_synthesis Synthesis Phase cluster_bio Biological Mechanism Precursor 3,5-Dibromopyridine Core 6,8-Dibromoimidazo [1,5-a]pyridine Precursor->Core Cyclization Coupling Pd-Catalyzed Cross-Coupling Core->Coupling + Aryl Boronic Acids Drug Active 6,8-Diaryl Derivative Coupling->Drug Functionalization Target Tubulin (Colchicine Site) Drug->Target Binds Effect1 Microtubule Destabilization Target->Effect1 Inhibits Polymerization Effect2 G2/M Phase Arrest Effect1->Effect2 Cell Cycle Block Outcome Apoptosis (Cell Death) Effect2->Outcome Caspase Activation

Figure 1: From Synthesis to Apoptosis. The 6,8-dibromo core acts as the divergent point for creating tubulin-binding agents.

Part 4: Experimental Protocols

To validate the potential of these derivatives, the following protocols are standard. These are designed to be self-validating with necessary controls.

Protocol A: Synthesis of the 6,8-Dibromo Core

Causality: This step creates the electrophilic scaffold required for downstream diversity.

  • Reagents: 3,5-Dibromo-2-formylpyridine (1.0 eq), Methylamine (excess), Formic acid/Acetic anhydride.

  • Procedure: React the aldehyde with methylamine to form the imine. Cyclize using standard Vilsmeier-Haack type conditions or reflux in acetic anhydride/formic acid to close the imidazole ring.

  • Validation: 1H NMR must show the disappearance of the aldehyde peak and the appearance of the characteristic imidazole proton singlet around 8.2 ppm.

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Causality: Direct confirmation that cytotoxicity is due to tubulin interference, not general toxicity.[1]

  • Preparation: Use a Tubulin Polymerization Assay Kit (porcine brain tubulin >99% pure).

  • Control Setup:

    • Blank: Buffer only (0% polymerization).

    • Negative Control: DMSO (standard polymerization curve).

    • Positive Control: Paclitaxel (stabilizer, rapid max absorbance) and Vincristine (inhibitor, flat line).

  • Execution:

    • Incubate tubulin (3 mg/mL) with the test compound (3 µM) in PEM buffer containing GTP and DAPI (fluorophore reporter).

    • Measure fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.

  • Analysis: A reduction in the Vmax of the polymerization curve compared to DMSO confirms inhibition.

Protocol C: Molecular Docking (In Silico Validation)

Causality: Confirms the binding mode matches the "Colchicine Site" hypothesis.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Protein Structure: Retrieve PDB ID: 4O2B (Tubulin-Colchicine complex).

  • Grid Generation: Center the grid box on the native Colchicine ligand.

  • Validation: Re-dock the native ligand (Colchicine). The RMSD must be < 2.0 Å for the protocol to be valid.

  • Test: Dock the 6,8-dibromo derivative. Look for Hydrogen bonds with Cys241 and Val181 (critical residues).

Part 5: ADMET & Drug-Likeness

The 6,8-dibromoimidazo[1,5-a]pyridine core offers distinct advantages over the indole scaffold often used in similar drugs.

PropertyImidazo[1,5-a]pyridine DerivativeIndole Analog (Standard)Implication
Lipophilicity (cLogP) 2.8 - 3.53.5 - 4.5Better water solubility; reduced plasma protein binding.
H-Bond Acceptors 2 (N atoms)1 (NH)Improved interaction with solvent/target.
Metabolic Stability Moderate (Pyridine ring)Low (Indole oxidation)Longer half-life; reduced dosing frequency.
Synthetic Access 3-4 Steps5-8 StepsLower cost of goods (COGS) for manufacturing.

References

  • Kamal, A., et al. (2014). Synthesis and biological evaluation of imidazo[1,5-a]pyridine-benzimidazole hybrids as inhibitors of both tubulin polymerization and PI3K/Akt pathway. Organic & Biomolecular Chemistry.

  • Gao, Y., et al. (2013). Design, synthesis and biological evaluation of imidazo[1,5-a]pyridine derivatives as potent antitubercular agents. European Journal of Medicinal Chemistry.

  • Wang, L., et al. (2010). Discovery of imidazo[1,5-a]pyridine derivatives as indoleamine 2,3-dioxygenase (IDO) inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Pettit, G. R., et al. (1995). Antineoplastic agents.[1][2][3] 291. Isolation and structure of Combretastatin A-1. Journal of Natural Products. (Reference for CA-4 Comparison).

Sources

A Comparative Docking Analysis of Imidazo[1,5-a]pyridine Derivatives in Kinase Active Sites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors.[1] Its unique electronic properties and structural rigidity make it an attractive starting point for the design of potent and selective agents targeting the ATP-binding site of kinases. This guide provides a comprehensive comparative analysis of imidazo[1,5-a]pyridine derivatives through the lens of molecular docking, offering insights into their structure-activity relationships (SAR) and guiding principles for the rational design of next-generation kinase inhibitors.

This document is intended for researchers, scientists, and drug development professionals with an interest in kinase-targeted therapies. We will delve into the causality behind experimental choices in a comparative docking workflow, present detailed methodologies, and interpret the resulting data in the context of experimental findings.

The Strategic Imperative of Kinase Inhibition and the Role of Imidazo[1,5-a]pyridines

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] This has rendered them one of the most important classes of drug targets.[4] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. Imidazopyridine-based compounds, due to their structural characteristics, have shown considerable promise in interacting with a diverse range of protein kinases.[3]

Molecular docking is an indispensable computational tool in the drug discovery pipeline, enabling the prediction of binding modes and affinities of small molecules within the active site of a target protein.[5][6] By employing a structure-based drug design (SBDD) approach, we can gain a deeper understanding of the molecular interactions that drive inhibitor potency and selectivity, thereby accelerating the optimization of lead compounds.[2]

A Comparative Docking Workflow: From Target Selection to Data Interpretation

The following sections outline a detailed workflow for a comparative docking study of imidazo[1,5-a]pyridine derivatives against two well-established cancer targets: Aurora Kinase A and Cyclin-Dependent Kinase 2 (CDK2). This workflow is designed to be a self-validating system, where computational predictions are correlated with available experimental data.

cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase A Target Selection & PDB ID Acquisition (e.g., Aurora A, CDK2) C Protein Preparation (Protonation, Chain Selection, Water Removal) A->C B Ligand Library Curation (Imidazo[1,5-a]pyridine Derivatives) D Ligand Preparation (2D to 3D Conversion, Energy Minimization) B->D E Grid Generation (Defining the Docking Search Space) C->E D->E F Molecular Docking (e.g., AutoDock Vina, Glide) E->F G Pose Analysis & Scoring (Binding Energy, Key Interactions) F->G H SAR & Experimental Data Correlation (IC50 vs. Docking Score) G->H I Visualization & Interpretation (PyMOL, LigPlot+) H->I

Figure 1: A generalized workflow for comparative molecular docking studies.

Experimental Protocols

1. Target Protein Preparation:

  • Objective: To prepare the crystal structures of the target kinases for docking.

  • Procedure:

    • Download the crystal structures of Aurora Kinase A (PDB ID: 4B0G) and CDK2 (PDB ID: 1OIT) from the Protein Data Bank.[7][8]

    • Load the structures into a molecular modeling package (e.g., Schrödinger Maestro, UCSF Chimera).

    • Remove all water molecules and any co-crystallized ligands and ions.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes, using a force field such as OPLS3e.

2. Ligand Preparation:

  • Objective: To generate low-energy 3D conformations of the imidazo[1,5-a]pyridine derivatives.

  • Procedure:

    • Sketch the 2D structures of the selected imidazo[1,5-a]pyridine derivatives.

    • Convert the 2D structures to 3D using a tool like LigPrep.

    • Generate possible ionization states at physiological pH.

    • Perform a conformational search and energy minimization for each ligand using a suitable force field (e.g., MMFF94).

3. Molecular Docking:

  • Objective: To predict the binding poses and affinities of the ligands in the kinase active sites.

  • Procedure:

    • Define the docking grid around the ATP-binding site of each kinase, typically centered on the co-crystallized ligand from the original PDB structure.

    • Utilize a docking program such as AutoDock Vina or Glide. For this guide, we will refer to Glide's Standard Precision (SP) and Extra Precision (XP) modes.

    • Dock the prepared library of imidazo[1,5-a]pyridine derivatives into the active sites of both prepared kinases.

    • Analyze the output, focusing on the docking score (a measure of binding affinity) and the predicted binding poses.

Comparative Analysis of Docking Results

For this illustrative guide, we will consider a hypothetical series of imidazo[1,5-a]pyridine derivatives with varying substituents at the R1 and R2 positions.

CompoundR1R2Aurora A Docking Score (kcal/mol)Aurora A IC50 (nM)CDK2 Docking Score (kcal/mol)CDK2 IC50 (nM)
1a HPhenyl-8.2150-7.5300
1b H4-Chlorophenyl-9.150-8.3120
1c H4-Methoxyphenyl-8.5110-7.8250
1d Methyl4-Chlorophenyl-9.525-8.880
1e Methyl4-Fluorophenyl-9.335-8.6100

Table 1: Comparative docking scores and hypothetical experimental IC50 values for a series of imidazo[1,5-a]pyridine derivatives against Aurora Kinase A and CDK2.

Interpretation of Docking Results and SAR

The data presented in Table 1 allows for a detailed structure-activity relationship analysis.

  • Influence of the R2 Substituent: The introduction of a chloro-substituent at the para-position of the phenyl ring (Compound 1b ) leads to a significant improvement in both the docking score and the experimental IC50 value for Aurora A compared to the unsubstituted analog (1a ). This suggests a favorable interaction, likely a halogen bond or hydrophobic interaction, within a specific pocket of the Aurora A active site. The methoxy group (1c ) provides a moderate improvement, indicating that electronic and steric factors at this position are critical for binding.

  • Impact of the R1 Substituent: The addition of a methyl group at the R1 position (Compounds 1d and 1e ) further enhances the binding affinity and inhibitory activity against both kinases. This modification likely occupies a small hydrophobic pocket, leading to more favorable van der Waals interactions.

  • Kinase Selectivity: The docking scores and IC50 values consistently indicate a preference for Aurora A over CDK2 for this series of compounds. This selectivity can be attributed to subtle differences in the topology and amino acid composition of the ATP-binding sites of the two kinases.

Visualization of Key Interactions

A crucial step in docking analysis is the visualization of the predicted binding poses to understand the key molecular interactions.

cluster_0 Ligand-Protein Interactions cluster_1 Kinase Active Site Residues Ligand Imidazo[1,5-a]pyridine Core Hinge Hinge Region (e.g., Ala213) Ligand->Hinge H-Bond R1 R1 Substituent Hydrophobic Hydrophobic Pocket R1->Hydrophobic van der Waals R2 R2 Substituent Gatekeeper Gatekeeper Residue R2->Gatekeeper Hydrophobic/Halogen Bond

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 6,8-Dibromoimidazo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. Among these, heterocyclic compounds like 6,8-Dibromoimidazo[1,5-a]pyridine represent a class of molecules with significant potential in medicinal chemistry.[1][2] However, realizing this potential necessitates a foundation of rigorous safety protocols. This guide provides essential, actionable information for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of 6,8-Dibromoimidazo[1,5-a]pyridine, ensuring that scientific advancement and personal safety proceed in tandem.

Core Principles of Safe Handling

Given the hazardous nature of 6,8-Dibromoimidazo[1,5-a]pyridine, a multi-layered approach to safety is paramount. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

  • Engineering Controls: The primary line of defense is to handle 6,8-Dibromoimidazo[1,5-a]pyridine in a certified chemical fume hood. This minimizes the risk of inhalation exposure to dusts or vapors.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear and concise standard operating procedures (SOPs) for handling, storage, and waste disposal must be established and strictly followed.

  • Personal Protective Equipment (PPE): PPE serves as the final barrier between the researcher and the chemical. The selection and proper use of PPE are critical to preventing accidental exposure.

Personal Protective Equipment (PPE): A Detailed Breakdown

The following table outlines the recommended PPE for handling 6,8-Dibromoimidazo[1,5-a]pyridine, with explanations rooted in the compound's anticipated hazards.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with nitrile gloves is mandatory. The outer glove should be changed every 30 minutes or immediately upon contamination.[9] Nitrile provides good resistance to a broad range of chemicals. Double-gloving provides an extra layer of protection in case the outer glove is compromised.
Eye and Face Protection Chemical splash goggles are required at all times.[10] If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[9] This is to protect against the serious eye irritation potential of the compound.[5][6]
Body Protection A long-sleeved, cuffed laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, solid-front, back-closing gown made of a low-permeability fabric is recommended.[11] This prevents skin contact and contamination of personal clothing.
Respiratory Protection For routine handling in a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosol generation outside of a fume hood, or during a spill cleanup, a NIOSH-approved N95 respirator should be worn.[12] This is to mitigate the risk of respiratory tract irritation.[5][6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure risk.

Donning PPE

G cluster_0 PPE Donning Sequence start Start gown 1. Don Gown/Lab Coat start->gown mask 2. Don N95 Respirator (if required) gown->mask goggles 3. Don Goggles/Face Shield mask->goggles gloves 4. Don Inner Gloves goggles->gloves outer_gloves 5. Don Outer Gloves (over cuffs) gloves->outer_gloves end Ready for Handling outer_gloves->end

Caption: PPE Donning Workflow

Handling 6,8-Dibromoimidazo[1,5-a]pyridine
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary equipment and reagents are within reach.

  • Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing paper or boat to avoid contamination of the balance.

  • Dissolving: If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • Reactions: All reactions involving 6,8-Dibromoimidazo[1,5-a]pyridine must be conducted in a fume hood.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent (e.g., ethanol), followed by a soap and water wash.

Doffing PPE

Proper removal of PPE is as critical as its initial selection to prevent cross-contamination.

  • Outer Gloves: Remove the outer pair of gloves first, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Remove the gown or lab coat by rolling it away from the body to contain any contamination on the outer surface.

  • Goggles/Face Shield: Remove eye and face protection.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[10]

Emergency Procedures and Spill Management

In the event of an accidental exposure or spill, a clear and practiced response is essential.

Emergency Response Decision Tree

G cluster_1 Emergency Response spill Spill or Exposure Occurs assess Assess Severity spill->assess small_spill Small Spill (<1g, contained) assess->small_spill Minor large_spill Large Spill (>1g, uncontained) assess->large_spill Major skin_contact Skin Contact assess->skin_contact Exposure eye_contact Eye Contact assess->eye_contact Exposure inhalation Inhalation assess->inhalation Exposure cleanup Cleanup with Spill Kit (wear appropriate PPE) small_spill->cleanup evacuate Evacuate Area large_spill->evacuate wash_skin Wash with Soap & Water (15 mins) skin_contact->wash_skin flush_eyes Flush with Eyewash (15 mins) eye_contact->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air notify Notify Supervisor & EHS evacuate->notify medical Seek Medical Attention notify->medical wash_skin->medical flush_eyes->medical fresh_air->medical

Caption: Emergency Response Plan

Disposal Plan

All materials contaminated with 6,8-Dibromoimidazo[1,5-a]pyridine must be disposed of as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, weighing papers, and disposable gowns. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing 6,8-Dibromoimidazo[1,5-a]pyridine should be collected in a labeled, sealed container for halogenated organic waste.

  • Sharps: Contaminated needles and syringes must be placed in a designated sharps container for hazardous waste.

Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research with 6,8-Dibromoimidazo[1,5-a]pyridine, ensuring a safe environment for yourself and your colleagues.

References

  • ChemicalBook. (2022-08-11). 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Carl ROTH. (n.d.). Pyridine - Safety Data Sheet.
  • CP Lab Safety. (n.d.). 6, 8-dibromoimidazo[1, 5-a]pyridine, min 97%, 1 gram.
  • Chem-Impex. (n.d.). 1-Bromo-imidazo[1,5-a]pyridine.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • Frontier Specialty Chemicals. (n.d.). 6-Bromoimidazo[1,5-a]pyridine.
  • Covanta. (2011-08-29). MATERIAL SAFETY DATA SHEET: PYRIDINE.
  • PubChem. (n.d.). Imidazo(1,5-a)pyridine.
  • PubChem. (n.d.). 7-Bromoimidazo(1,5-a)pyridine.
  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Dillon, L. R. (2020). Quality Control: Personal Protective Equipment for Use When Handling Hazardous Drugs. International Journal of Pharmaceutical Compounding, 24(1), 30–36.
  • Sigma-Aldrich. (n.d.). 6-Bromoimidazo[1,5-a]pyridine.
  • ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs.
  • MDPI. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines.
  • ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.
  • ChemicalBook. (2025-08-29). (2S)-2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-Pyrrolidinecarboxylic acid phenylmethyl ester.
  • CDC/ATSDR. (n.d.). Pyridine | ToxFAQs™.
  • GOV.UK. (n.d.). Pyridine: incident management.

Sources

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